Product packaging for Sulfamic acid (3,4-dichlorophenyl)ester(Cat. No.:)

Sulfamic acid (3,4-dichlorophenyl)ester

Cat. No.: B8486593
M. Wt: 242.08 g/mol
InChI Key: XDIDOXQKWKILCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Context of Sulfamic Acid Esters as a Compound Class

The study of sulfamic acid and its derivatives has a rich history, leading to a diverse range of applications for this functional group.

The exploration of sulfamate (B1201201) chemistry has evolved from the initial synthesis of simple sulfamic acid salts to the development of complex sulfamate-containing molecules with specific biological activities. Historically, the synthesis of sulfamate esters often involved harsh reagents and conditions. However, modern synthetic methods have enabled more efficient and milder preparations, expanding the accessibility and utility of this class of compounds. researchgate.netresearchgate.net These advancements have been crucial in facilitating the investigation of their chemical and biological properties.

Sulfamic acid esters can be broadly classified based on the nature of the organic substituents attached to the oxygen and nitrogen atoms. This structural diversity allows for the fine-tuning of their physicochemical and biological properties.

Classification of Sulfamic Acid Esters:

CategoryDescriptionExamples
O-Alkyl Sulfamates The oxygen atom is bonded to an alkyl group.Ethyl sulfamate
O-Aryl Sulfamates The oxygen atom is bonded to an aryl group.Phenyl sulfamate
N-Substituted Sulfamates The nitrogen atom bears one or two substituents (alkyl, aryl, etc.).N-methyl ethyl sulfamate
Cyclic Sulfamates The sulfamate group is part of a heterocyclic ring system.

This structural variety allows for the creation of a vast library of compounds with tailored properties for specific applications.

The sulfamate moiety is a valuable functional group in organic synthesis due to its unique reactivity and stability. It can serve as a directing group in C-H functionalization reactions and as a leaving group in cross-coupling reactions. nih.gov Furthermore, the sulfamate group is considered a bioisostere of the phosphate (B84403) and carboxylate groups, meaning it can mimic these groups in biological systems, which is a key consideration in drug design. mcmaster.ca

Specific Relevance of Sulfamic acid (3,4-dichlorophenyl)ester within the Sulfamate Family

Within the large family of sulfamates, aryl esters, and particularly those with specific substitution patterns like the 3,4-dichlorophenyl group, are of special interest.

Rationale for Investigating Aryl Sulfamic Acid Esters

Aryl sulfamates have been extensively studied as inhibitors of various enzymes, most notably steroid sulfatase, making them promising candidates for the development of treatments for hormone-dependent cancers. nih.gov The aryl ring provides a scaffold that can be readily modified to optimize binding to target enzymes. The electronic properties of the aryl group, influenced by its substituents, play a crucial role in the inhibitory activity of these compounds.

Distinctive Features of the 3,4-Dichlorophenyl Moiety in Chemical Systems

The 3,4-dichlorophenyl group is a common substituent in medicinal chemistry and agrochemistry due to its specific electronic and steric properties. The two chlorine atoms are electron-withdrawing, which can influence the reactivity of the aromatic ring and the acidity of adjacent functional groups. This substitution pattern is found in a number of biologically active molecules, including some herbicides and antipsychotic drugs. nih.gov The presence of this moiety in a sulfamic acid ester is expected to modulate its chemical reactivity and biological activity. For instance, compounds containing the 3,4-dichlorophenyl group have shown potent inhibitory activity against various enzymes. mdpi.comnih.gov

Expected Physicochemical Properties of this compound:

PropertyExpected Value/CharacteristicRationale
Molecular Formula C₆H₅Cl₂NO₃SBased on the structure
Molecular Weight 242.08 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureSimilar to other aryl sulfamates
Solubility Expected to have low solubility in water and higher solubility in organic solventsPresence of the aromatic ring and chlorine atoms

Expected Spectroscopic Data:

Spectroscopic data for arylsulfonamides with a 3,4-dichloro substitution pattern can provide an indication of the expected spectral features for this compound. researchgate.net

¹H NMR: Aromatic protons would likely appear as multiplets in the downfield region (around 7.0-8.0 ppm). The N-H protons would appear as a broad singlet.

¹³C NMR: Aromatic carbons would show signals in the typical aromatic region (around 120-150 ppm).

IR Spectroscopy: Characteristic peaks for the S=O stretching (around 1350 and 1160 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and C-Cl stretching would be expected.

Further research is required to synthesize and characterize this compound to determine its precise physicochemical properties and explore its potential applications.

Current Research Landscape and Knowledge Gaps for the Compound

While the broader family of sulfamic acid esters has been the subject of extensive research, the specific compound, this compound, remains a relatively underexplored entity within the scientific literature. A comprehensive search of current research databases reveals a significant knowledge gap concerning its synthesis, reactivity, and potential applications.

The primary focus of existing research on related compounds, such as aryl sulfamates, has been in the context of their use in transition metal-catalyzed cross-coupling reactions, where the sulfamate group can act as a leaving group. nih.gov Additionally, sulfamate esters have been investigated as inhibitors of certain enzymes, particularly sulfatases. However, specific studies detailing the biological activity or synthetic utility of the 3,4-dichlorophenyl substituted variant are sparse. This lack of dedicated research presents both a challenge and an opportunity. The challenge lies in the absence of established experimental data, while the opportunity resides in the potential for novel discoveries related to its unique properties conferred by the dichlorinated phenyl ring.

Theoretical Frameworks for Understanding Ester Reactivity

To comprehend the potential reactivity of this compound, it is essential to consider the fundamental theoretical frameworks that govern the behavior of esters, particularly in the context of hydrolysis and nucleophilic substitution reactions.

Principles of Ester Hydrolysis and Formation

Ester hydrolysis is a chemical reaction in which a water molecule cleaves an ester into a carboxylic acid and an alcohol. wikipedia.org This process can be catalyzed by either an acid or a base. libretexts.org In acid-catalyzed hydrolysis, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.com This reaction is generally reversible. chemguide.co.uk

Conversely, base-catalyzed hydrolysis, also known as saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com This process is typically irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. chemistrysteps.com The formation of esters, or esterification, is the reverse of hydrolysis and is commonly achieved by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. researchgate.net

Nucleophilic Acyl Substitution Mechanisms in Sulfamates

The reactivity of sulfamic acid esters is primarily governed by nucleophilic acyl substitution at the sulfur atom. This reaction involves the attack of a nucleophile on the electrophilic sulfur center, leading to the displacement of the leaving group (in this case, the 3,4-dichlorophenoxy group). The mechanism of this substitution can proceed through different pathways, largely influenced by the nature of the reactants and the reaction conditions.

Theoretical and experimental studies on aryl sulfamate anions suggest that their hydrolysis in solution can proceed via an SN1-like mechanism, involving a dissociative pathway with the formation of a transient SO₂NH intermediate. uq.edu.auresearchgate.net However, for other sulfamate esters, an SN2-like mechanism, involving a concerted attack of the nucleophile and departure of the leaving group, is also plausible. uq.edu.au The specific pathway for this compound would depend on factors such as the strength of the nucleophile and the stability of the potential intermediates and transition states.

Electronic and Steric Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by the electronic and steric properties of the 3,4-dichlorophenyl group. Electronically, the two chlorine atoms are electron-withdrawing groups due to their high electronegativity. This inductive effect withdraws electron density from the phenyl ring and, consequently, from the oxygen atom of the ester linkage. This makes the 3,4-dichlorophenoxy group a better leaving group compared to an unsubstituted phenoxy group, as the negative charge on the departing phenoxide ion is stabilized by the electron-withdrawing chlorine atoms.

Detailed Research Findings

Due to the aforementioned knowledge gaps, detailed experimental research findings specifically for this compound are not available in the public domain. The following table summarizes the general properties and expected reactivity based on the principles discussed.

PropertyDescription
Chemical Formula C₆H₅Cl₂NO₃S
Structure A sulfamic acid core with a 3,4-dichlorophenyl group attached via an ester linkage.
Expected Reactivity Susceptible to nucleophilic acyl substitution at the sulfur atom. The 3,4-dichlorophenoxy group is a good leaving group due to the electron-withdrawing nature of the chlorine atoms.
Potential Applications Could potentially be explored as a synthetic intermediate, an enzyme inhibitor, or a directing group in organic synthesis, similar to other aryl sulfamates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2NO3S B8486593 Sulfamic acid (3,4-dichlorophenyl)ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5Cl2NO3S

Molecular Weight

242.08 g/mol

IUPAC Name

(3,4-dichlorophenyl) sulfamate

InChI

InChI=1S/C6H5Cl2NO3S/c7-5-2-1-4(3-6(5)8)12-13(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

XDIDOXQKWKILCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)N)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Sulfamic Acid 3,4 Dichlorophenyl Ester

Classical Approaches to Sulfamate (B1201201) Ester Synthesis

Classical methods for synthesizing aryl sulfamates like Sulfamic acid (3,4-dichlorophenyl)ester have traditionally relied on stoichiometric reagents and have been the subject of extensive optimization to improve yield, purity, and safety.

The most established route for preparing aryl sulfamates is the reaction of a substituted phenol (B47542) with sulfamoyl chloride (H₂NSO₂Cl). In this reaction, the hydroxyl group of 3,4-dichlorophenol (B42033) acts as a nucleophile, attacking the electrophilic sulfur atom of sulfamoyl chloride and displacing the chloride ion to form the desired ester. Sulfamoyl chloride itself is an unstable reagent, but it is widely used for the sulfamoylation of alcohols and phenols. researchgate.net A safe and common method for its preparation involves the reaction of chlorosulfonyl isocyanate with formic acid. researchgate.netchemicalbook.com

Historically, sulfamoylation reactions often employed a significant excess of the sulfamoylating agent to drive the reaction to completion. lookchem.com Early procedures frequently used 5 to 6 equivalents of sulfamoyl chloride. nih.gov However, extensive research into reaction conditions has demonstrated that such a large excess is often unnecessary and can lead to difficulties in purification and increased waste.

Recent advancements have shown that by selecting appropriate solvents, the amount of sulfamoyl chloride can be drastically reduced to as low as 1.0 to 2.0 equivalents relative to the phenol. nih.gov It has been established that 2 equivalents of sulfamoyl chloride are generally sufficient to achieve complete conversion of the starting alcohol or phenol. researchgate.netlookchem.com This optimization is crucial for developing more efficient and economical synthetic processes.

Sulfamoyl Chloride (Equivalents)Typical OutcomeReference
5.0 - 6.0Used in older procedures, often with less optimal solvents; leads to higher conversion but also more side-products and waste. nih.gov
1.0 - 2.0Sufficient for complete conversion in optimized solvent systems (e.g., DMA, NMP) with minimal by-product formation. researchgate.netlookchem.comnih.gov

The choice of solvent has a profound impact on the efficiency and outcome of the sulfamoylation of phenols. While solvents like N,N-dimethylformamide (DMF), 1,2-dimethoxyethane (B42094) (DME), and dichloromethane (B109758) have been used, they often result in slow reaction rates or the formation of undesirable side products. lookchem.com Specifically, DMF can react with sulfamoyl chloride, leading to the formation of an undesired DMF-adduct and consequently, lower yields of the target sulfamate. lookchem.com

The use of N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) as solvents has been identified as a significant improvement. lookchem.com These solvents clearly accelerate the sulfamoylation reaction compared to previously used ones. researchgate.netlookchem.com This acceleration is attributed, in part, to their ability to function as moderate bases or nucleophilic catalysts, promoting the sulfonylation event. researchgate.netlookchem.com The use of DMA or NMP allows for high yields of the desired sulfamate ester, often without the need for an additional base. researchgate.netlookchem.com Reactions are typically conducted at room temperature. nih.gov

SolventEffect on Sulfamoylation of PhenolsReference
N,N-dimethylformamide (DMF)Slow reaction rate; can form an undesired adduct with sulfamoyl chloride, leading to low yields. lookchem.com
Dichloromethane (DCM)Slow reaction rate. lookchem.com
N,N-dimethylacetamide (DMA)Significantly accelerates the reaction; minimizes by-product formation and allows for reduced stoichiometry of sulfamoyl chloride. Can act as a nucleophilic catalyst. researchgate.netlookchem.com
1-methyl-2-pyrrolidone (NMP)Accelerates the reaction similarly to DMA, leading to high yields with minimal side reactions. lookchem.com

To circumvent the use of the unstable sulfamoyl chloride, several direct sulfamoylation methods have been developed. One approach involves the in situ generation of sulfamoyl chloride from chlorosulfonyl isocyanate and formic acid, which is then immediately reacted with the phenol in the reaction vessel. nih.gov

Alternative methods bypass chloride intermediates entirely. A general approach involves the initial preparation of sulfamic acid salts, which are subsequently activated with triphenylphosphine (B44618) ditriflate. nih.gov The activated intermediate is then trapped by a nucleophile, such as 3,4-dichlorophenol, to yield the final sulfamate ester. nih.gov This method is effective for a variety of phenols and alcohols. nih.gov Furthermore, specialized, stable sulfamoylating agents have been designed. One such example is N-(tert-butoxycarbonyl)-aminosulfonylpyridinium, a crystalline, stable Burgess-type reagent, which effectively transfers the sulfamoyl group to phenols and alcohols. galchimia.com

While classical transesterification is common for carboxylic acid esters, a parallel strategy exists for sulfamates, often termed trans-sulfamoylation or sulfamoyl group transfer. wikipedia.org This route involves reacting an alcohol or phenol with a highly "activated" sulfamate ester.

This method uses electron-deficient aryl sulfamates, such as pentachlorophenyl sulfamate (PCPS) or pentafluorophenyl sulfamate (PFPS), as sulfamoyl group transfer agents. organic-chemistry.org These donor molecules are stable, crystalline solids that can be prepared on a large scale. organic-chemistry.org The reaction proceeds by transferring the H₂NSO₂- group from the electron-deficient phenol to the target phenol (3,4-dichlorophenol). The driving force for the reaction is the release of the highly acidic pentachlorophenol (B1679276) or pentafluorophenol (B44920) leaving group. This process represents a mild and selective method for sulfamoylation. organic-chemistry.org

Reaction of Sulfamoyl Chlorides with Substituted Phenols

Catalytic Synthesis of this compound

The development of catalytic methods aims to increase reaction efficiency, reduce waste, and operate under milder conditions. As noted, certain solvents like DMA can function as nucleophilic catalysts in the reaction between phenols and sulfamoyl chloride. researchgate.net

A more distinct catalytic approach is employed in the trans-sulfamoylation reaction involving activated aryl sulfamates. This reaction is efficiently catalyzed by a simple organic base, N-methylimidazole (NMI). organic-chemistry.org Mechanistic studies suggest that the NMI catalyst deprotonates the sulfamate donor, which then generates a reactive aza-sulfene intermediate. This intermediate is subsequently trapped by the alcohol or phenol nucleophile to form the desired sulfamate ester. organic-chemistry.org This method offers high selectivity and is compatible with complex molecules, representing a significant advancement in the catalytic synthesis of sulfamates. organic-chemistry.org

Homogeneous Catalysis for Esterification

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers efficient pathways for the synthesis of sulfamic acid esters.

The reaction between sulfamic acid and an alcohol or its derivative can be effectively catalyzed by an amide. google.com This process, known as sulfamoylation, is a key method for producing sulfamic acid esters. While specific details for the acid-catalyzed synthesis of this compound are not extensively documented in the provided search results, the general principle involves the activation of sulfamic acid to facilitate the esterification with 3,4-dichlorophenol. Catalysts like urea (B33335) and its derivatives can be employed, with the reaction temperature typically ranging from 90 to 150°C. google.com The amount of catalyst can vary from 1 to 50% by weight based on the sulfamic acid used. google.com

A general representation of the reaction is: H₂NSO₃H + C₆H₃Cl₂OH → H₂NSO₂OC₆H₃Cl₂ + H₂O

Sulfamic acid reacts with 3,4-dichlorophenol to yield this compound and water.

CatalystTemperature (°C)Reaction TimeYield
Amide (e.g., Urea)90-15015 min - 3 hrsVaries

Base-catalyzed methods for sulfamoylation often provide milder reaction conditions. The use of N-methylimidazole as a simple organic base has been reported for the catalytic sulfamoylation of alcohols using electron-deficient aryl sulfamates as activating agents. nih.gov This approach demonstrates high selectivity for primary over secondary alcohols. nih.gov While this specific method doesn't directly synthesize the target compound from sulfamic acid and 3,4-dichlorophenol, it highlights the potential of base-catalyzed pathways in forming sulfamate esters. Another approach involves the use of a base like triethylamine (B128534) in conjunction with a sulfur trioxide complex to first form a sulfamic acid salt, which is then activated for esterification. nih.gov

Base/CatalystActivating AgentSubstrateConditions
N-methylimidazoleElectron-deficient aryl sulfamatesAlcoholsMild
TriethylamineSulfur trioxide pyridine (B92270) complexAmine0 → 22 °C

Heterogeneous Catalysis in Sulfamic Ester Formation

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages such as ease of catalyst separation and recycling. researchgate.netmdpi.com Sulfamic acid itself can be supported on materials like magnetic nanoparticles (Fe₃O₄@SiO₂) to create a recyclable solid acid catalyst. bohrium.com These catalysts have proven effective in various organic transformations, including esterification reactions. taylorandfrancis.com For instance, sulfamic acid-functionalized magnetic nanoparticles have been successfully used for the esterification of oleic acid in methanol (B129727), achieving 100% conversion within four hours at 70°C. taylorandfrancis.com This suggests that a similar heterogeneous catalytic system could be developed for the synthesis of this compound, offering a more sustainable and environmentally friendly route.

CatalystSupportReactantsTemperature (°C)Conversion
Sulfamic acidFe₃O₄@SiO₂ magnetic nanoparticlesOleic acid, Methanol70100%

Green Chemistry Principles in Synthesis of the Compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Sulfamic acid is considered a green catalyst due to its non-hygroscopic, non-volatile, and non-corrosive nature. researchgate.netdntb.gov.ua

Solvent-Free and Reduced-Solvent Synthesis

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to waste and environmental impact. jddhs.com Solvent-free synthesis methods offer numerous advantages, including reduced waste, lower costs, and often shorter reaction times. mdpi.com Sulfamic acid has been effectively used as a catalyst in solvent-free conditions for various reactions, such as the synthesis of amidoalkyl naphthols. bohrium.com The development of a solvent-free or reduced-solvent synthesis for this compound, potentially utilizing microwave irradiation to accelerate the reaction, would align with the principles of green chemistry. ijpsjournal.com

ReactionCatalystConditionsAdvantage
Synthesis of amidoalkyl naphtholsSulfamic acidSolvent-freeHigh conversion, easy product isolation
Synthesis of 3,4-dihydropyrimidinonesp-aminobenzene sulfonic acidSolvent-freeHigher yields than classical methods

Atom Economy and Reaction Efficiency

The efficiency of a chemical synthesis is paramount in modern chemistry, with a strong emphasis on minimizing waste and maximizing the incorporation of starting materials into the final product. Atom economy is a key metric in this assessment, providing a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product.

A prevalent method for the synthesis of this compound involves the reaction of 3,4-dichlorophenol with sulfamoyl chloride. The balanced chemical equation for this reaction is:

C₆H₄Cl₂O + H₂NSO₂Cl → C₆H₃Cl₂O₃SNH₂ + HCl

To calculate the theoretical atom economy for this process, the molecular weights of the reactants and the desired product are considered:

3,4-Dichlorophenol (C₆H₄Cl₂O): 163.00 g/mol

Sulfamoyl chloride (H₂NSO₂Cl): 115.54 g/mol

This compound (C₆H₃Cl₂O₃SNH₂): 242.09 g/mol

Hydrogen chloride (HCl): 36.46 g/mol

The atom economy is calculated as follows:

Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Atom Economy = (242.09 / (163.00 + 115.54)) x 100% ≈ 87.0%

Table 1: Theoretical Atom Economy for the Synthesis of this compound

ReactantMolecular Weight ( g/mol )Desired ProductMolecular Weight ( g/mol )ByproductMolecular Weight ( g/mol )Atom Economy (%)
3,4-Dichlorophenol163.00This compound242.09Hydrogen chloride36.4687.0
Sulfamoyl chloride115.54

Alternative Energy Sources (e.g., Microwave, Ultrasound-Assisted Synthesis)

In the quest for more efficient and environmentally benign synthetic methods, alternative energy sources such as microwave irradiation and ultrasound have gained considerable attention. These techniques can often lead to significantly reduced reaction times, increased yields, and enhanced product purity.

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed in the synthesis of various esters and sulfonamides, suggesting its potential applicability for the preparation of this compound. kashanu.ac.irnih.govresearchgate.net Microwave heating can rapidly and uniformly heat the reaction mixture, which can accelerate the rate of reaction. For the sulfamoylation of phenols, microwave-assisted methods could offer a significant advantage over conventional heating, potentially leading to shorter reaction times and improved yields. researchgate.net Research on the microwave-assisted acylation of phenols has demonstrated high yields and regioselectivity in very short reaction times. kashanu.ac.ir

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with high temperatures and pressures, which can promote chemical reactivity. Ultrasound has been utilized in the synthesis of various esters and sulfonamides, often resulting in improved efficiency. nih.govbiointerfaceresearch.comresearchgate.net The application of ultrasound to the synthesis of this compound could potentially reduce reaction times and increase product yields by enhancing mass transfer and accelerating the chemical transformation.

Scale-Up Considerations and Process Chemistry

The transition of a synthetic procedure from a laboratory scale to an industrial scale introduces a new set of challenges and considerations. The choice between batch and continuous (flow) processing is a critical decision in the scale-up of the synthesis of this compound.

Batch vs. Flow Chemistry Approaches

Batch Chemistry:

Traditionally, chemical syntheses are performed in batch reactors, where reactants are charged into a vessel, the reaction is allowed to proceed, and the product is then isolated. This approach is versatile and well-suited for the production of smaller quantities of a compound. For the synthesis of this compound, a batch process would involve the controlled addition of sulfamoyl chloride to a solution of 3,4-dichlorophenol in a suitable solvent within a stirred-tank reactor.

Flow Chemistry:

Flow chemistry, or continuous manufacturing, involves the continuous pumping of reactants through a reactor, where they mix and react. This approach offers several advantages over batch processing, particularly for scale-up. acs.orgacs.orgresearchgate.netspringernature.comeuropa.eu Key benefits include improved heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and greater consistency in product quality. For the synthesis of sulfamate esters, a one-flow synthesis from chlorosulfonic acid has been developed, which can provide the desired products rapidly and under mild conditions. acs.orgacs.org A flow process for the synthesis of this compound could offer better control over reaction parameters, potentially leading to higher yields and purity.

Table 2: Comparison of Batch and Flow Chemistry for Sulfamate Ester Synthesis

FeatureBatch ChemistryFlow Chemistry
Scale of Operation Well-suited for small to medium scale.Highly scalable by extending operation time or "numbering-up" reactors.
Heat Transfer Can be challenging, with potential for hot spots.Excellent heat transfer due to high surface-area-to-volume ratio.
Mass Transfer Dependent on stirring efficiency.Efficient mixing through static mixers or narrow channels.
Safety Larger volumes of hazardous materials are handled at once.Smaller reaction volumes at any given time, enhancing safety.
Process Control More challenging to maintain consistent conditions.Precise control over reaction parameters (temperature, pressure, residence time).
Product Consistency Can have batch-to-batch variability.Generally provides higher consistency in product quality.

Purification Strategies and Yield Enhancement

The isolation and purification of the final product are critical steps in any synthetic process to ensure the desired level of purity. The enhancement of the reaction yield is also a primary goal to improve the economic viability of the synthesis.

Purification Strategies:

Common purification techniques for sulfamate esters include recrystallization and column chromatography. The choice of method depends on the physical properties of the product and the nature of the impurities.

Recrystallization: If this compound is a crystalline solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for removing impurities. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Column Chromatography: For non-crystalline products or for the separation of closely related impurities, column chromatography is a powerful purification method. A stationary phase (e.g., silica (B1680970) gel) is used to separate the components of a mixture based on their differential adsorption as a mobile phase is passed through the column.

Yield Enhancement:

Several strategies can be employed to enhance the yield of this compound:

Solvent Selection: As previously mentioned, the choice of solvent is crucial. The use of N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) has been shown to accelerate the sulfamoylation of hydroxyl groups and can lead to higher yields, often without the need for a base which can cause side reactions. lookchem.com

Reagent Purity: The purity of the starting materials, 3,4-dichlorophenol and sulfamoyl chloride, directly impacts the purity and yield of the final product.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reactants is essential for maximizing the yield.

Work-up Procedure: A carefully designed work-up procedure is necessary to minimize product loss during extraction, washing, and drying steps.

Reaction Mechanisms and Kinetics of Sulfamic Acid 3,4 Dichlorophenyl Ester

Hydrolytic Degradation Pathways

The hydrolysis of sulfamic acid (3,4-dichlorophenyl)ester involves the cleavage of the S-O bond, leading to the formation of sulfamic acid and 3,4-dichlorophenol (B42033). The rate and mechanism of this degradation are highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions (pH 2-5), the hydrolysis of aryl sulfamates, including the 3,4-dichlorophenyl ester, typically proceeds through an associative bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom. In this pathway, a water molecule acts as the nucleophile, attacking the sulfur atom. This is generally characterized by a pre-equilibrium protonation of the nitrogen atom, which enhances the electrophilicity of the sulfur.

The reaction can be represented as follows:

Protonation of the sulfamate (B1201201) ester: The nitrogen atom is protonated in a rapid equilibrium step.

Nucleophilic attack: A water molecule attacks the sulfur atom, leading to a pentacoordinate transition state.

Leaving group departure: The 3,4-dichlorophenoxide ion is expelled, and subsequent deprotonation of the sulfamic acid derivative yields the final products.

Studies on related cyclic sulfamates in concentrated aqueous sulfuric and perchloric acid solutions support an A-1 mechanism, which involves a unimolecular decomposition of the protonated substrate. However, for aryl sulfamates in moderately acidic aqueous solutions, the Sₙ2 pathway is more commonly accepted. The electron-withdrawing nature of the 3,4-dichloro substituent would be expected to increase the rate of nucleophilic attack at the sulfur atom.

Base-Catalyzed Hydrolysis Mechanisms

In alkaline solutions, the hydrolysis mechanism of aryl sulfamates is more complex and can proceed through different pathways depending on the pH. For aryl sulfamate monoanions, a dissociative unimolecular (Sₙ1) pathway has been proposed. This mechanism involves the slow, rate-determining expulsion of the aryloxide leaving group to form a reactive sulfonylamine intermediate (SO₂NH), which is then rapidly attacked by water. The greater stability of the SO₂NH intermediate compared to SO₃ is a key factor favoring this pathway for sulfamates over sulfates.

At higher pH values, a second deprotonation can occur at the nitrogen atom, forming a dianion. This dianion can then undergo a unimolecular elimination (E1cB-like) mechanism, expelling the 3,4-dichlorophenoxide leaving group. The resulting N-sulfonylamine anion is subsequently hydrolyzed to sulfamic acid.

The rate of base-catalyzed hydrolysis is significantly influenced by the pKa of the leaving group (3,4-dichlorophenol). A lower pKa of the leaving group, as is the case for 3,4-dichlorophenol due to the electron-withdrawing chlorine atoms, generally leads to a faster rate of hydrolysis.

Neutral Hydrolysis Kinetics and Activation Parameters

Under neutral pH conditions, the hydrolysis of this compound is generally slow. The mechanism in neutral water is often considered to be an associative Sₙ2-like process where water acts as the nucleophile.

Table 1: Illustrative Activation Parameters for Neutral Hydrolysis of Aryl Sulfamates

ParameterEstimated Value Range
Activation Enthalpy (ΔH‡)20 - 35 kcal/mol
Activation Entropy (ΔS‡)-10 to +20 cal/mol·K
Rate Constant (k) at 25°C10⁻⁸ to 10⁻⁶ s⁻¹

This table provides estimated values based on data for related sulfamate esters and general principles of physical organic chemistry. Specific experimental data for this compound is required for precise values.

Influence of Solvent Dielectric on Hydrolysis Rates

The rate of hydrolysis of sulfamate esters is influenced by the dielectric constant of the solvent. For reactions proceeding through a polar transition state, such as the Sₙ2 hydrolysis, an increase in the solvent polarity (higher dielectric constant) generally leads to an increase in the reaction rate. This is because polar solvents can better stabilize the charge separation in the transition state relative to the less polar reactants.

For the hydrolysis of this compound, moving from a less polar solvent (e.g., aqueous ethanol) to a more polar solvent (e.g., water) would be expected to accelerate the hydrolysis rate. The magnitude of this effect can be correlated with the change in the dielectric constant of the medium. While specific quantitative data for this compound is scarce, studies on the alkaline hydrolysis of other esters in aqueous-organic mixtures have demonstrated this trend.

Nucleophilic Substitution Reactions of the Compound

This compound can undergo nucleophilic substitution reactions with various nucleophiles, where the 3,4-dichlorophenoxide acts as the leaving group.

Reactions with Amine Nucleophiles

The reaction of aryl sulfamates with amine nucleophiles, known as aminolysis, can proceed through different mechanisms depending on the amine's basicity and the solvent. In non-aqueous solvents, concerted E2-type and stepwise E1cB mechanisms have been proposed.

In a concerted E2 mechanism, the amine acts as a base to remove a proton from the sulfamate nitrogen, while simultaneously the C-O bond to the leaving group breaks. This is more likely with stronger, bulkier amines.

The E1cB (Elimination Unimolecular conjugate Base) mechanism involves a two-step process:

Deprotonation: The amine removes a proton from the sulfamate nitrogen to form the conjugate base (anion) in a pre-equilibrium step.

Leaving group departure: The 3,4-dichlorophenoxide group is expelled from the anion in the rate-determining step.

This mechanism is favored by less basic amines and when the intermediate anion is relatively stable. The electron-withdrawing nature of the 3,4-dichlorophenyl group makes the phenoxide a good leaving group, which would favor the E1cB pathway.

Kinetic studies on the aminolysis of related aryl sulfamates often utilize Brønsted and Hammett plots to elucidate the mechanism. A Brønsted plot of log(k) versus the pKa of the amine can indicate the degree of proton transfer in the transition state. A Hammett plot, correlating the reaction rate with the electronic properties of substituents on the aryl ring, can provide insight into the charge development at the reaction center. For the aminolysis of this compound, the Hammett correlation would be influenced by the sigma values of the two chlorine atoms.

Table 2: Hammett and Brønsted Parameters for Reactions of Aryl Sulfamates

ParameterDescriptionTypical Value Range for Aryl Sulfamates
ρ (Hammett)Reaction constant indicating sensitivity to substituent electronic effects+1.5 to +3.0 for hydrolysis
β (Brønsted)Slope of log(k) vs. pKa, indicating degree of bond formation in the transition state0.3 to 0.8 for aminolysis

This table presents typical ranges for related aryl sulfamate systems. The specific values for this compound would require experimental determination.

Intramolecular Rearrangements Involving Nucleophilic Attack

Intramolecular rearrangements of sulfamic acid esters can proceed through various mechanisms, often dictated by the substitution pattern of the molecule and the reaction conditions. One of the most notable rearrangements for N-aryl sulfamates is the thermal or acid-catalyzed migration of the sulfonyl group to the aromatic ring, typically yielding the para-sulfonyl aniline (B41778) as the major product. nih.govchemrxiv.org However, mechanistic studies, including those utilizing isotopic labeling, have conclusively shown that this particular transformation is an intermolecular process. chemrxiv.org It is believed to proceed via the release of sulfur trioxide (SO₃) from the N-sulfamate, which then undergoes a standard electrophilic aromatic substitution reaction with another aniline molecule. nih.govchemrxiv.org

A true intramolecular rearrangement involving nucleophilic attack is the Smiles rearrangement and its variants. While not extensively documented specifically for this compound, the principles of this reaction type are applicable. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a nucleophilic group within a side chain attacks the aromatic ring, displacing another group. For this to occur in a sulfamate ester, a nucleophilic center would need to be suitably positioned within the molecule to attack the dichlorophenyl ring. A radical-mediated version of the Smiles rearrangement has also been reported for arenesulfonamides, which are structurally related to sulfamate esters. researchgate.netnih.gov In these reactions, an ipso-attack of a radical on the arene ring occurs, and the success of the rearrangement is dependent on the electronic nature of the substituents on the aromatic ring. nih.gov For instance, 4-substituted benzenesulfonates undergo this rearrangement when an electron-withdrawing group is present. nih.gov Similarly, arenesulfonamides rearrange when the nitrogen atom is substituted with an electron-withdrawing group, such as an alkoxycarbonyl group. nih.gov

Another class of intramolecular reactions are oxidative cyclizations, which, while proceeding through a different initial activation, result in the formation of a new ring via what can be considered an intramolecular nucleophilic attack at a later stage. This is discussed in more detail in the section on redox chemistry (3.4.1).

Electrophilic Reactions and Transformations

Aromatic Substitution on the Dichlorophenyl Moiety

The dichlorophenyl moiety of this compound is susceptible to electrophilic aromatic substitution, a reaction class governed by the directing effects of the substituents on the benzene (B151609) ring. The sulfamate ester group (-O-SO₂NH₂) is generally considered to be an ortho-, para-directing group. This is due to the lone pairs of electrons on the oxygen atom directly attached to the ring, which can be donated into the ring through resonance, thereby stabilizing the arenium ion intermediate formed during attack at the ortho and para positions. organicchemistrytutor.comyoutube.comlibretexts.orgmasterorganicchemistry.com However, due to the electronegativity of the oxygen and the sulfonyl group, the sulfamate group is also deactivating, meaning it makes the ring less reactive towards electrophiles compared to benzene itself. libretexts.org

The two chlorine atoms on the ring are also deactivating due to their inductive electron-withdrawing effect, but like other halogens, they are ortho-, para-directors because of their ability to stabilize the carbocation intermediate through resonance. organicchemistrytutor.comyoutube.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

In the case of this compound, the positions for electrophilic attack are determined by the combined directing effects of the sulfamate group and the two chlorine atoms. The sulfamate group at position 1 directs incoming electrophiles to positions 2 and 4. The chlorine at position 3 directs to positions 2, 4, and 6. The chlorine at position 4 directs to positions 3 and 5. The positions are numbered starting from the carbon bearing the sulfamate group.

Considering these combined effects, the most likely positions for electrophilic substitution would be those activated by the ortho-, para-directing sulfamate group and not strongly deactivated by the chlorine atoms. Position 2 is ortho to the sulfamate and meta to the chlorine at position 3, and ortho to the chlorine at position 4. Position 6 is ortho to the sulfamate and meta to the chlorine at position 4. Position 5 is meta to the sulfamate and ortho to the chlorine at position 4 and meta to the chlorine at position 3. The interplay of these activating and deactivating effects, along with steric hindrance, will determine the final regioselectivity of the reaction. In disubstituted benzene rings, if one substituent has a pair of non-bonding electrons available for resonance stabilization, it will typically determine the product's orientation. libretexts.org

Table 2: Predicted Directing Effects of Substituents on the Dichlorophenyl Moiety

SubstituentPositionActivating/DeactivatingDirecting Effect
-O-SO₂NH₂1DeactivatingOrtho, Para
-Cl3DeactivatingOrtho, Para
-Cl4DeactivatingOrtho, Para

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids to generate the NO₂⁺ electrophile), halogenation (using a halogen and a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid to generate SO₃). byjus.com While specific experimental data for these reactions on this compound were not found in the reviewed literature, the general principles of electrophilic aromatic substitution on substituted benzenes provide a framework for predicting the likely outcomes. libretexts.org

Reactions at the Sulfamate Nitrogen Atom

The nitrogen atom of the sulfamate group in this compound possesses a lone pair of electrons, making it potentially nucleophilic. However, the strong electron-withdrawing effect of the adjacent sulfonyl group significantly reduces its basicity and nucleophilicity compared to amines. Nevertheless, under appropriate conditions, the nitrogen can undergo reactions with electrophiles, such as alkylation and acylation.

N-alkylation of aryl sulfamates can be challenging due to the reduced nucleophilicity of the nitrogen. However, related sulfonamides can undergo N-alkylation. Cross-coupling reactions have also been developed for the N-arylation of sulfonamides with aryl halides, employing copper or palladium catalysts. nih.govnih.gov While these reactions involve the formation of a nitrogen-carbon bond, they proceed through catalytic cycles that may not involve a simple direct electrophilic attack at the nitrogen. Iron-catalyzed alkylations of aryl sulfamates with Grignard reagents have also been reported, though these reactions result in C-C bond formation via cleavage of the C-O bond of the ester, rather than reaction at the nitrogen. nih.govacs.orgorganic-chemistry.org

N-acylation of the sulfamate nitrogen is also a possible transformation. Methods for the N-acylation of sulfonamides, which are structurally analogous, have been developed using acyl chlorides or other acylating agents, often in the presence of a base to deprotonate the nitrogen and increase its nucleophilicity. researchgate.net A novel nucleophilic substitution reaction at the nitrogen of arylsulfonamides using phosphide (B1233454) anions has been described, leading to the formation of phosphamides and other derivatives. nih.gov This highlights that the N-S bond can be cleaved under certain nucleophilic conditions, suggesting that the nitrogen can be a site of reaction.

Redox Chemistry of the Compound

Oxidative Transformations of the Sulfamate Group

The sulfamate group in this compound can undergo oxidative transformations, most notably leading to intramolecular C-H amination and the formation of heterocyclic structures. These reactions often proceed through the generation of a reactive nitrogen-centered intermediate, such as a nitrene or a nitrogen-centered radical.

A prominent example is the rhodium-catalyzed intramolecular C-H amination of sulfamate esters. acs.orgnih.govresearchgate.net This reaction typically employs a dirhodium catalyst, such as Rh₂(OAc)₄ or a chiral variant, and an oxidant like a diacyloxyiodobenzene (e.g., PhI(OAc)₂). acs.orgnih.govnih.govthieme-connect.de The proposed mechanism involves the in-situ formation of an iminoiodinane intermediate from the sulfamate ester and the oxidant. nih.govnih.govthieme-connect.de This intermediate then reacts with the rhodium catalyst to generate a transient, electrophilic rhodium-nitrene species. nih.govnih.govthieme-connect.de This highly reactive nitrenoid is capable of inserting into C-H bonds, particularly at the γ-position, through a concerted, asynchronous transition state, leading to the formation of a organic-chemistry.orglookchem.comacs.org-oxathiazinane-2,2-dioxide ring system. nih.govnih.gov This transformation is a powerful tool for the synthesis of complex nitrogen-containing molecules and has been applied in the synthesis of β-amino acids and other natural product scaffolds. acs.orgnih.gov

Table 3: Proposed Mechanism for Rhodium-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester

StepDescription
1. Oxidant ActivationThe sulfamate ester reacts with an iodine(III) oxidant (e.g., PhI(OAc)₂) to form an iminoiodinane intermediate.
2. Nitrene FormationThe iminoiodinane reacts with the Rh(II) catalyst to generate a transient rhodium-nitrene intermediate.
3. C-H InsertionThe electrophilic rhodium-nitrene undergoes an intramolecular C-H insertion reaction.
4. Product FormationThe insertion leads to the formation of a cyclic organic-chemistry.orglookchem.comacs.org-oxathiazinane-2,2-dioxide product and regeneration of the Rh(II) catalyst.

An alternative method for the oxidative cyclization of sulfamate esters utilizes sodium hypochlorite (B82951) (NaOCl), often in the presence of a rhodium catalyst, though the reaction can also be promoted by light in the absence of a transition metal. nih.govthieme-connect.deresearchgate.net The mechanism for this transformation is believed to be distinct from the one involving hypervalent iodine reagents. nih.govthieme-connect.de It is proposed to proceed through a Hoffman-Löffler-Freytag-type mechanism, which involves the initial N-halogenation of the sulfamate. nih.gov Subsequent homolytic cleavage of the N-halogen bond, promoted by the metal catalyst or light, generates an N-centered radical. nih.gov This radical then abstracts a hydrogen atom from a C-H bond within the molecule, followed by radical recombination or a subsequent Sₙ2 displacement to form the oxathiazinane ring. nih.gov

Furthermore, the oxidation of the sulfur atom in the sulfamate group is also a theoretical possibility, which could lead to higher oxidation state sulfur-nitrogen compounds. Additionally, the oxidation of related sulfonamides to N-sulfonylimines has been reported using reagents such as N-hydroxyphthalimide (NHPI) and a hypervalent iodine compound. mdpi.comresearchgate.net This suggests that the N-H bond of the sulfamate group could potentially be oxidized to form an N-sulfonylimine-like intermediate, which could then undergo further reactions.

Reductive Cleavage of the Ester Bond

The reductive cleavage of sulfamate esters, such as this compound, would theoretically involve the breaking of the sulfur-oxygen (S-O) or nitrogen-sulfur (N-S) bond. For analogous sulfonamides, reductive cleavage of the N-S bond is a known transformation used in synthetic chemistry to deprotect amines or to convert the sulfonamide group into a more versatile synthetic handle. chemrxiv.orgresearchgate.net This process typically generates a sulfinate and an amine. chemrxiv.org

Methods for such cleavage reactions often employ powerful reducing agents, including alkali metals (like sodium or lithium), samarium(II) iodide, or electrochemical reduction techniques. strath.ac.uk A potential mechanism for the reductive cleavage of the S-O ester bond in this compound would likely involve a single-electron transfer (SET) from the reducing agent to the sulfonyl group. This would form a radical anion intermediate, which could then fragment to cleave the S-O bond, ultimately yielding 3,4-dichlorophenol and sulfamic acid or their respective salts after workup.

However, no specific experimental studies or data tables detailing the reagents, conditions, or yields for the reductive cleavage of this compound have been found in the existing scientific literature.

Photochemical Reactivity and Photodecomposition

The study of how light affects chemical compounds is crucial for understanding their environmental fate and stability. For this compound, photochemical reactivity would be anticipated due to the presence of the aromatic dichlorophenyl group, which can absorb ultraviolet (UV) light.

Formation of Photoproducts and Their CharacterizationThe initial radical species formed from light-induced cleavage would be highly reactive and could undergo a variety of subsequent reactions, such as hydrogen abstraction from solvent molecules, dimerization, or reaction with oxygen to form a complex mixture of photoproducts.

Potential photoproducts could include:

3,4-dichlorophenol (from the 3,4-dichlorophenoxyl radical)

Hydroxylated and dechlorinated derivatives of the parent compound

Polymeric materials formed from radical recombination

Characterization of these products would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for separation and identification. However, specific studies identifying and characterizing the photoproducts of this compound are absent from the available literature.

Kinetic Studies and Mechanistic Investigations

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. Such investigations provide quantitative data on how reaction conditions influence the speed of a reaction.

Determination of Rate Laws and Order of ReactionsA rate law for a reaction involving this compound, for instance its hydrolysis, would take the general form: Rate = k [this compound]m [Reactant 2]n...pressbooks.pubkhanacademy.orglibretexts.org

Here, k is the rate constant, and the exponents m and n represent the order of the reaction with respect to each reactant. khanacademy.orglibretexts.org These orders must be determined experimentally by systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate. pressbooks.pubyoutube.comyoutube.com

For example, to determine the rate law for the base-catalyzed hydrolysis of the ester, a series of experiments would be conducted.

Hypothetical Experimental Data for Hydrolysis at a Fixed Temperature

Experiment Initial [Ester] (mol/L) Initial [OH⁻] (mol/L) Initial Rate (mol L⁻¹ s⁻¹)
1 0.10 0.10 1.5 x 10⁻⁵
2 0.20 0.10 3.0 x 10⁻⁵

This table is illustrative and not based on actual experimental results.

Structural Elucidation and Conformational Analysis of Sulfamic Acid 3,4 Dichlorophenyl Ester

Advanced Spectroscopic Techniques for Structural Characterization

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectra would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the S=O and S-O stretching of the sulfamate (B1201201) group, the N-H bond, and the aromatic C-H and C-Cl bonds of the dichlorophenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those associated with the aromatic ring, and how they are influenced by the sulfamate substituent.

Mass Spectrometry (MS) for Molecular and Fragment Information

Mass spectrometry would be used to determine the exact molecular weight of the compound and to analyze its fragmentation pattern, which would help to confirm the molecular structure.

Without access to primary research data for Sulfamic acid (3,4-dichlorophenyl)ester, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

High-Resolution Mass Spectrometry (HRMS)

No data available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

No data available.

Solid-State Structural Determination

X-ray Crystallography for Absolute Stereochemistry and Packing

Crystal Growth and Optimization

No data available.

Analysis of Crystal Lattice and Intermolecular Interactions

No data available.

Conformational Dynamics and Isomerism

No data available.

Without any foundational data, the generation of an accurate and informative article strictly adhering to the provided outline is not feasible.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific research or data could be located for the chemical compound this compound.

A thorough investigation into the structural elucidation, conformational analysis, rotational barriers, and spectroscopic properties of this compound has yielded no publicly available scientific literature. Standard academic search methodologies did not uncover any experimental or theoretical studies focused on this particular molecule.

Consequently, it is not possible to provide an article detailing the following aspects as requested:

Structural Elucidation and Conformational Analysis:

Rotational Barriers and Conformational Equilibria

Influence of Steric Hindrance on Preferred Conformations

Dynamic NMR Spectroscopy for Conformational Exchange Studies

Vibrational Spectroscopy for Conformational Assignment:

Correlation of Vibrational Modes with Specific Conformations

Temperature-Dependent IR/Raman Studies

It is possible that research on this compound has not been conducted, is not published in publicly accessible journals, or exists under a different nomenclature not readily identifiable through standard chemical database searches. Without any foundational data, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, we are unable to fulfill the request to generate an article on the specified topics for this compound at this time.

Computational and Theoretical Investigations of Sulfamic Acid 3,4 Dichlorophenyl Ester

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum level. These methods are used to determine the distribution of electrons within a molecule, which in turn governs its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. A DFT study of Sulfamic acid (3,4-dichlorophenyl)ester would provide crucial information about its ground state properties. materialsciencejournal.org

A primary step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. For instance, studies on the parent sulfamic acid have shown that the N–S bond is significantly longer in the gas phase (1.957 Å) compared to its crystal structure (1.7714 Å), highlighting the importance of the chemical environment. researchgate.net A full geometry optimization of the title compound would reveal the precise spatial relationship between the sulfamic acid moiety and the 3,4-dichlorophenyl ring.

Table 1: Predicted Optimized Geometric Parameters for this compound This table illustrates the type of data a DFT geometry optimization would provide. Specific values for the title compound are not available in published literature.

ParameterDescriptionPredicted Value
S-N Bond LengthThe distance between the sulfur and nitrogen atoms.Data not available in published literature
S=O Bond LengthsThe distances between the sulfur and doubly-bonded oxygen atoms.Data not available in published literature
S-O Bond LengthThe distance between the sulfur and the ester oxygen atom.Data not available in published literature
C-O Bond LengthThe distance between the phenyl ring and the ester oxygen.Data not available in published literature
C-Cl Bond LengthsThe distances between the phenyl ring carbons and chlorine atoms.Data not available in published literature
O-S-N Bond AngleThe angle formed by the ester oxygen, sulfur, and nitrogen atoms.Data not available in published literature
C-O-S-N Dihedral AngleThe torsional angle defining the orientation of the ester linkage.Data not available in published literature

Understanding the distribution of electrons is key to predicting a molecule's reactivity. DFT calculations can generate maps of electron density, highlighting regions that are electron-rich or electron-poor. The molecular electrostatic potential (MEP) map is a particularly useful tool that visualizes the electrostatic potential on the electron density surface. For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amine hydrogens, indicating sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. materialsciencejournal.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, representing the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich dichlorophenyl ring, while the LUMO might be centered on the electron-withdrawing sulfonyl group.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table shows the kind of data that FMO analysis would generate. Specific values for the title compound are not available in published literature.

ParameterDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.Data not available in published literature
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Data not available in published literature
Energy Gap (ΔE)The energy difference between LUMO and HOMO (ELUMO - EHOMO).Data not available in published literature

Molecular Dynamics (MD) Simulations

Interaction with Different Solvent Systems

The interaction of a solute molecule, such as this compound, with various solvent systems is critical for understanding its chemical behavior, including reactivity and solubility. Computational methods are employed to model these interactions, providing insights at a molecular level.

Theoretical studies would typically involve the use of continuum solvation models or explicit solvent models. Continuum models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good initial understanding of the solvent effects on the conformational stability and electronic properties of the molecule.

For a more detailed analysis, explicit solvent models would be used. In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding. For instance, in protic solvents like water or ethanol, it would be expected that the sulfamic acid group would form strong hydrogen bonds with the solvent molecules. In aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, different interaction patterns would emerge, primarily governed by dipole-dipole interactions. Molecular Dynamics (MD) or Monte Carlo (MC) simulations would be performed to sample the conformational space of the solute-solvent system and to calculate thermodynamic properties like the free energy of solvation.

Spectroscopic Property Prediction

Computational spectroscopy is a powerful tool for interpreting experimental spectra and for predicting the spectroscopic properties of novel molecules.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemical calculations. nih.gov Density Functional Theory (DFT) is the most common method used for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method to ensure gauge-invariance of the results. nih.gov

The process would involve first optimizing the geometry of this compound, likely using a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)). Following geometry optimization, the NMR shielding tensors would be calculated. These tensors are then converted into chemical shifts by referencing them to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS). The inclusion of solvent effects, either through implicit or explicit models, is crucial for obtaining accurate predictions that can be compared with experimental data.

A hypothetical data table for predicted NMR chemical shifts might look like this:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (Aromatic)7.2 - 7.6-
H (Amine)5.0 - 6.0-
C (Aromatic, C-Cl)-130 - 135
C (Aromatic, C-H)-120 - 130
C (Aromatic, C-O)-150 - 155

Note: This table is purely illustrative and not based on actual computational data for this compound.

Simulated IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies.

This is typically done using DFT calculations. After geometry optimization, a frequency calculation is performed. This calculation yields the vibrational frequencies and the corresponding IR intensities and Raman activities. The calculated frequencies are often systematically overestimated compared to experimental values, and thus, a scaling factor is commonly applied to improve the agreement with experimental data.

The simulated spectra would show characteristic peaks for the functional groups present in this compound. For example, one would expect to see stretching vibrations for the N-H, S=O, S-O, and C-Cl bonds, as well as aromatic C-H and C=C stretching modes.

Prediction of UV-Vis Absorption Maxima

The prediction of Ultraviolet-Visible (UV-Vis) absorption maxima involves calculating the electronic transitions of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose in computational chemistry.

The calculation provides the excitation energies and the oscillator strengths for the electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength is related to the intensity of the absorption band. The choice of functional and basis set is critical for obtaining accurate results. Solvent effects also play a significant role in the position of the absorption maxima and are typically included in the calculations. For a molecule like this compound, π → π* and n → π* transitions associated with the dichlorophenyl ring and the sulfamate (B1201201) group would be expected.

Advanced QM/MM Approaches for Complex Systems

Modeling Reactions in Solution or Complex Environments

For studying chemical reactions of this compound in solution or in a more complex environment like an enzyme active site, a multiscale approach such as Quantum Mechanics/Molecular Mechanics (QM/MM) would be necessary.

In a QM/MM simulation, the part of the system where the chemical reaction occurs (e.g., the solute and a few key solvent molecules) is treated with a high-level quantum mechanics method. The rest of the environment (the bulk solvent or the protein) is treated with a more computationally efficient molecular mechanics force field. This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming processes while still accounting for the influence of the surrounding environment.

For example, the hydrolysis of the ester bond in this compound could be studied using a QM/MM approach. The QM region would include the ester itself and the attacking water molecule, while the surrounding water molecules would be treated with MM. This would allow for the calculation of the reaction pathway and the activation energy, providing detailed insights into the reaction mechanism.

Analytical Methodologies for Sulfamic Acid 3,4 Dichlorophenyl Ester

Chromatographic Separation Techniques

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like Sulfamic acid (3,4-dichlorophenyl)ester. It allows for the determination of purity and the quantification of the compound in various matrices.

The development of a robust HPLC method for this compound involves a systematic approach to optimize separation parameters. Both isocratic and gradient elution methods can be developed, depending on the complexity of the sample matrix and the number of impurities to be resolved.

An isocratic method, where the mobile phase composition remains constant throughout the run, is suitable for simple purity assays. A gradient elution method, where the mobile phase composition is changed during the analysis, is preferred for separating the main compound from a range of impurities with different polarities.

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

The choice of stationary and mobile phases is critical for achieving optimal separation. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.

Stationary Phases: A C18 (octadecylsilyl) stationary phase is a versatile and often first choice due to its hydrophobicity and wide applicability. rjptonline.orguhplcs.comnih.gov For compounds that may exhibit secondary interactions, a C8 column or a column with a polar-embedded group could provide alternative selectivity. Phenyl-hexyl columns can also be effective due to potential π-π interactions with the dichlorophenyl ring of the analyte. chromatographytoday.com

Mobile Phases: The mobile phase typically consists of a mixture of water or an aqueous buffer and a miscible organic solvent. moravek.comalwsci.com Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. alwsci.com Methanol (B129727) can also be used and may offer different selectivity. moravek.com The aqueous phase is often acidified with a small amount of an acid like formic acid or trifluoroacetic acid to ensure good peak shape by suppressing the ionization of any acidic or basic functional groups. nih.gov The pH of the mobile phase can significantly influence the retention and peak shape of ionizable compounds. rjptonline.org

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its polarity and potential for thermal degradation in the hot injector and column. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. jfda-online.comsigmaaldrich.com

The derivatization process involves reacting the analyte with a reagent to replace active hydrogens, thereby increasing its volatility. gcms.czresearchgate.net Common derivatization techniques for compounds containing -OH or -NH groups include silylation and acylation. sigmaaldrich.comgcms.cz For this compound, the hydrogen on the nitrogen atom of the sulfamic acid moiety could be targeted for derivatization.

Table 2: Potential GC Derivatization and Analysis Parameters for this compound

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction Conditions Heat at 70 °C for 30 minutes
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Temperature Program 100 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Detector Mass Spectrometer (MS)
MS Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. itwreagents.comyoutube.comthieme.de By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be qualitatively assessed over time. mit.edu

The choice of the mobile phase (eluent) is crucial for achieving good separation of the spots on the TLC plate. merckmillipore.com A solvent system is selected to provide a retention factor (Rf) for the product that is ideally between 0.3 and 0.5, allowing for clear separation from the starting materials and any byproducts. mit.edu The polarity of the eluent is adjusted by mixing a non-polar solvent (e.g., hexane (B92381) or heptane) with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rochester.edusigmaaldrich.com

Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using a staining reagent if they are not. mit.edu

Table 3: Example TLC Systems for Monitoring the Synthesis of this compound

Stationary PhaseEluent System (v/v)Visualization Method
Silica (B1680970) Gel 60 F254Hexane:Ethyl Acetate (7:3)UV light (254 nm)
Silica Gel 60 F254Dichloromethane (B109758):Methanol (95:5)Potassium permanganate (B83412) stain
Aluminum OxideToluene:Acetone (9:1)Iodine vapor

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. twistingmemoirs.comteledynelabs.com SFC is particularly well-suited for the separation of chiral compounds and is often considered a "green" alternative to normal-phase HPLC due to the reduction in organic solvent consumption. selvita.comsouthampton.ac.uk

The compound this compound is itself achiral and therefore does not exist as enantiomers. However, if this moiety were incorporated into a larger molecule that contains a chiral center, SFC would be a powerful technique for the separation of the resulting enantiomers or diastereomers. mdpi.comresearchgate.net

For chiral separations, SFC is almost always used with a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and offer excellent enantioselectivity for a broad range of compounds. mdpi.com The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of a polar organic modifier, such as methanol or ethanol, to modulate the elution strength. twistingmemoirs.com

Table 4: General SFC Parameters for Potential Chiral Separation of a Derivative of this compound

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Supercritical CO2 / Methanol (gradient or isocratic)
Co-solvent Modifier Diethylamine or Trifluoroacetic acid (for basic or acidic analytes)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV or Mass Spectrometry (MS)

Quantitative Analytical Methods

Quantitative analysis of this compound focuses on accurately determining its concentration and purity. The primary methods applicable to this compound include spectrophotometric assays, and more definitively, quantitative nuclear magnetic resonance.

Spectrophotometric Assays (UV-Vis based)

Spectrophotometric quantification using UV-Visible spectroscopy is a viable method for this compound due to the presence of the 3,4-dichlorophenyl group, which acts as a chromophore, absorbing light in the UV region. The assay is based on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To perform this analysis, a pure standard of the compound would be dissolved in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) to prepare a series of solutions of known concentrations. The UV spectrum would be recorded for these solutions to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance at λmax versus concentration. The concentration of the compound in an unknown sample can be determined by measuring its absorbance and interpolating from this curve. While specific data for this exact ester is not published, a similar approach has been successfully used to determine the purity of related compounds like 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone. researchgate.net

An indirect spectrophotometric method could also be developed based on the hydrolysis of the ester. The parent sulfamic acid can be hydrolyzed to form ammonium (B1175870) ions, which are then determined via the Berthelot reaction, forming a colored indophenol (B113434) dye with a λmax around 648 nm. nmfrc.org This indirect approach, however, is more complex and less direct than measuring the absorbance of the parent molecule.

Table 1: Hypothetical Parameters for UV-Vis Spectrophotometric Assay

Parameter Description
Chromophore 3,4-dichlorophenyl group
Typical Solvent Acetonitrile, Methanol
Expected λmax ~250-280 nm (Requires experimental determination)
Basis of Quantification Beer-Lambert Law

| Calibration | Required using a certified reference standard |

Titrimetric Methods (If Applicable)

Direct titrimetric methods, such as acid-base titration, are not applicable for the quantification of this compound. Unlike its parent compound, sulfamic acid, which is a strong acid and can be titrated with a standard base like sodium hydroxide (B78521) (NaOH), the ester form is not acidic. princeton.eduscribd.com

However, an indirect titrimetric method could theoretically be applied. This would involve a quantitative hydrolysis of the ester bond under controlled alkaline conditions (saponification). A known excess of a strong base (e.g., NaOH) would be used to drive the reaction to completion. The unreacted base could then be back-titrated with a standardized acid. The amount of base consumed during the hydrolysis is stoichiometric to the amount of the ester initially present. This approach requires careful method development to ensure complete hydrolysis without degradation of the resulting products (3,4-dichlorophenol and sulfamate (B1201201) salt).

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of chemical compounds, providing information not only on quantity but also on identity and structure.

LC-MS/MS for Impurity Profiling and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for impurity profiling and trace analysis of non-volatile compounds like this compound. ijprajournal.comresearchgate.net The method combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry.

The process involves:

Chromatographic Separation: An HPLC system separates the parent compound from its impurities based on differences in their physicochemical properties (e.g., polarity) as they interact with the stationary phase of the column.

Ionization: The eluent from the HPLC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the molecules are charged (ionized) to form precursor ions.

MS/MS Analysis: The precursor ion corresponding to the compound of interest is selected and fragmented in a collision cell. The resulting product ions are analyzed, creating a unique fragmentation pattern or "fingerprint". nih.gov

This technique is exceptionally valuable for identifying and quantifying known and unknown impurities, such as starting materials (e.g., 3,4-dichlorophenol), reaction byproducts, or degradation products, even at very low levels. theaspd.com

Table 3: Potential Impurities and their Expected [M-H]⁻ Ions for LC-MS/MS Analysis

Compound Name Structure Molecular Weight ( g/mol ) Expected [M-H]⁻ (m/z)
This compound C₆H₅Cl₂NO₃S 254.10 252.9
3,4-Dichlorophenol (B42033) C₆H₄Cl₂O 163.00 161.9
Sulfamic acid H₃NO₃S 97.09 96.0

GC-MS for Volatile Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating, identifying, and quantifying volatile and semi-volatile compounds. While this compound itself is likely not sufficiently volatile or thermally stable for direct GC-MS analysis, the technique is ideal for identifying volatile impurities or degradation products. usgs.gov

Potential applications include:

Residual Starting Material: Detecting and quantifying residual 3,4-dichlorophenol, a key starting material, which is volatile enough for GC-MS analysis.

Degradation Studies: Identifying volatile products that may form under thermal or hydrolytic stress. For instance, thermal decomposition in the GC inlet could lead to the formation of 3,4-dichlorophenol. mdpi.com

The sample would be injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be compared against spectral libraries (e.g., NIST) for positive identification. researchgate.net

NMR-coupled Chromatography

The hyphenation of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), known as LC-NMR, is a powerful tool for the unambiguous identification of compounds in complex mixtures. wisdomlib.orgresearchgate.net For "this compound," this technique offers a direct method for the structural elucidation of the main component, as well as any impurities, without the need for prior isolation.

In a typical LC-NMR setup, the sample is first separated on an HPLC column. The eluent from the HPLC is then directly transferred to the NMR spectrometer for analysis. This allows for the acquisition of one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra for each separated peak.

For "this compound," a reversed-phase HPLC method would likely be employed for separation. The ¹H NMR spectrum of the main peak would be expected to show characteristic signals for the protons on the 3,4-dichlorophenyl ring and the amine proton of the sulfamic acid moiety. The chemical shifts and coupling patterns of these protons would provide definitive structural confirmation.

When analyzing impurities, LC-NMR is particularly advantageous. For instance, if a suspected impurity is detected in the chromatogram, its corresponding NMR spectrum can be extracted and analyzed to determine its structure. This is invaluable for identifying unknown by-products or degradation products that may not be commercially available as reference standards. The combination with mass spectrometry (LC-NMR/MS) can further enhance the identification process by providing molecular weight information for each component. wisdomlib.org

Purity Assessment and Impurity Identification

Ensuring the purity of "this compound" is a critical aspect of quality control. This involves the development and validation of analytical methods to detect, identify, and quantify any impurities present.

Development of Impurity Reference Standards

The accurate quantification of impurities relies on the availability of well-characterized reference standards. pharmiweb.comenamine.net For "this compound," this necessitates the synthesis and purification of potential impurities. These can include starting materials, intermediates from the synthesis process, and potential degradation products. pharmtech.com

The process for developing an impurity reference standard typically involves:

Synthesis: The targeted impurity is synthesized, often through a known chemical route or by mimicking the conditions that lead to its formation as a by-product.

Purification: The synthesized compound is purified to a high degree, typically using techniques like recrystallization or preparative chromatography.

Characterization: The purified compound is extensively characterized to confirm its identity and purity. This involves a battery of analytical techniques, including NMR spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis.

Purity Assignment: The purity of the reference standard is determined using a mass balance approach or by a quantitative technique such as quantitative NMR (qNMR).

Once prepared and characterized, these reference standards are used to calibrate analytical instruments and to accurately quantify the levels of specific impurities in batches of "this compound". pharmiweb.com

Analysis of By-products and Degradation Products

A thorough understanding of the potential by-products from the synthesis of "this compound" and its degradation pathways is essential for developing comprehensive analytical methods.

Potential By-products: The synthesis of "this compound" likely involves the reaction of 3,4-dichlorophenol with a sulfamoylating agent. Potential by-products could arise from side reactions or incomplete reactions. These may include:

Unreacted 3,4-dichlorophenol

Di-substituted products

Isomeric products

Potential Degradation Products: "this compound" may be susceptible to degradation under various conditions, such as exposure to heat, light, humidity, and acidic or basic environments. A common degradation pathway for esters is hydrolysis. nih.gov In this case, hydrolysis would lead to the formation of 3,4-dichlorophenol and sulfamic acid. wikipedia.org

Forced degradation studies are typically performed to identify potential degradation products. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting mixture using techniques like HPLC with UV and mass spectrometric detection. unr.edu.ar

The following table provides a hypothetical impurity profile for "this compound," which could be identified and quantified using a validated HPLC method.

Impurity Name Potential Origin Typical Retention Time (min) Detection Wavelength (nm)
3,4-DichlorophenolStarting Material / Degradation5.2225
Sulfamic AcidDegradation2.1N/A (requires specific detection)
Isomer ABy-product8.9225
Dimer 1By-product12.4225

Validation of Analytical Methods for Specific Impurities

Once a suitable analytical method, such as a reversed-phase HPLC method, has been developed for the separation and quantification of "this compound" and its impurities, it must be validated to ensure its reliability, accuracy, and precision. researchgate.netresearchgate.netjocpr.com Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table presents an example of acceptance criteria for the validation of an HPLC method for the analysis of impurities in "this compound."

Validation Parameter Acceptance Criteria
SpecificityPeak purity of analyte and impurities > 0.99
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)80.0% to 120.0%
Precision (% RSD)Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%
Limit of Quantitation (LOQ)Signal-to-Noise ratio ≥ 10
RobustnessSystem suitability parameters met under all varied conditions

Chemical Utility and Applications of Sulfamic Acid 3,4 Dichlorophenyl Ester

Role as a Synthetic Intermediate in Organic Synthesis

The primary utility of Sulfamic acid (3,4-dichlorophenyl)ester lies in its role as a precursor and building block in the synthesis of more complex molecules. Its reactivity allows for the introduction of the sulfamoyl moiety and participation in carbon-carbon bond-forming reactions.

This compound is an effective sulfamoyl transfer agent. The 3,4-dichlorophenoxide portion of the molecule is a good leaving group, particularly due to the electron-withdrawing effect of the two chlorine atoms which stabilizes the resulting phenoxide anion. This makes the ester susceptible to nucleophilic substitution at the sulfur atom.

When treated with primary or secondary amines, the ester undergoes a nucleophilic attack by the amine's nitrogen atom, leading to the displacement of 3,4-dichlorophenol (B42033) and the formation of a new nitrogen-sulfur bond. This reaction provides a straightforward route to a variety of N-substituted sulfamates. Research has shown that electron-deficient aryl sulfamates, such as the title compound, can act as activated group transfer reagents. organic-chemistry.org This reactivity makes it a valuable intermediate for creating derivatives used in the development of pharmaceuticals and agrochemicals. smolecule.com

The general transformation is illustrated in the following reaction scheme:

Reaction Scheme: R¹R²NH + H₂NSO₂O-(3,4-Cl₂C₆H₃) → R¹R²NSO₂NH₂ + HO-(3,4-Cl₂C₆H₃)

This method is advantageous for synthesizing sulfamates that might be otherwise difficult to prepare.

Table 1: Examples of N-Substituted Sulfamate (B1201201) Synthesis This table presents hypothetical reaction products based on established chemical principles for aryl sulfamate esters.

Amine Nucleophile Product (N-Substituted Sulfamate)
Aniline (B41778) N-Phenylsulfamide
Diethylamine N,N-Diethylsulfamide
Pyrrolidine N-(Pyrrolidin-1-ylsulfonyl)amine
Benzylamine N-Benzylsulfamide

While direct incorporation of the entire sulfamate ester into a heterocyclic ring is not a commonly cited application, the aryl sulfamate group serves as an effective leaving group in metal-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex heterocyclic structures. Aryl sulfamates can participate in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. nih.gov

In this context, a heterocyclic ring can first be functionalized with the (3,4-dichlorophenyl)sulfamate group. This intermediate can then be coupled with a variety of boronic acids to form a new carbon-carbon bond, displacing the sulfamate group. This strategy allows the sulfamate to act as a "pseudohalide," offering an alternative to more traditional halide leaving groups in the construction of substituted heterocycles. nih.govmcmaster.ca This methodology has been successfully applied to heteroaryl substrates, including those containing nitrogen and sulfur. nih.gov

Table 2: Role in Ni-Catalyzed Cross-Coupling

Reactant 1 (Aryl/Heteroaryl Sulfamate) Reactant 2 (Boronic Acid) Product Type Catalyst System
(3,4-dichlorophenyl) pyridinylsulfamate Phenylboronic acid Phenyl-substituted pyridine (B92270) NiCl₂(PCy₃)₂
(3,4-dichlorophenyl) thienylsulfamate Naphthylboronic acid Naphthyl-substituted thiophene NiCl₂(PCy₃)₂
(3,4-dichlorophenyl) quinolinylsulfamate Vinylboronic acid Vinyl-substituted quinoline NiCl₂(PCy₃)₂

The use of the (3,4-dichlorophenyl)sulfamoyl moiety as a protecting group for functional groups such as amines or alcohols is not a well-documented strategy in the scientific literature. While related functional groups, such as p-toluenesulfonamides (tosylamides), are commonly used to protect amines, they are known for their exceptional stability and often require harsh conditions for removal. organic-chemistry.orgresearchgate.net A key characteristic of a useful protecting group is the ability to be removed under mild and specific conditions. organic-chemistry.org There is no significant research indicating that the (3,4-dichlorophenyl)sulfamoyl group meets this criterion for practical application as a protecting group in multi-step syntheses.

Application in Materials Science Research (from a chemical synthesis perspective)

The application of this compound in materials science is not documented in existing literature. However, the fundamental building blocks of this molecule suggest theoretical possibilities for its use in the synthesis of novel materials.

There is no specific information on the use of this compound as a precursor for polyurethanes or polyamides. The synthesis of polyurethanes typically involves the reaction of diisocyanates with polyols. mjbas.comacs.org While 3,4-dichlorophenyl isocyanate is a known chemical intermediate, its direct synthesis from the corresponding sulfamic acid ester is not a standard route. nih.govwikipedia.org

Similarly, polyamide synthesis generally involves the condensation of diamines with dicarboxylic acids. extrica.commdpi.com The structure of this compound does not lend itself directly to established polymerization pathways for these classes of polymers without significant chemical modification.

To illustrate the conventional monomers used in polyurethane and polyamide synthesis, the following table is provided.

Polymer ClassMonomer 1Monomer 2Resulting Linkage
PolyurethaneDiisocyanate (e.g., MDI, TDI)PolyolUrethane (-NH-CO-O-)
PolyamideDiamineDicarboxylic acidAmide (-CO-NH-)

Table 1: Conventional Monomers for Polyurethane and Polyamide Synthesis

No studies have been found that detail the incorporation of this compound into supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding to build larger, organized structures. nwhitegroup.comhw.ac.uk The 3,4-dichlorophenyl group in the molecule could potentially participate in halogen bonding and π-π stacking interactions. For example, studies have shown that chlorophenyl groups can be involved in the formation of supramolecular structures. nih.govresearchgate.net The sulfamate group could also potentially act as a hydrogen bond donor or acceptor. However, without experimental data, its role in forming such assemblies remains speculative.

There is no available literature on the use of this compound for the synthesis of functionalized surfaces. The functionalization of surfaces often involves the covalent attachment of molecules that impart specific properties to the surface. While aryl sulfamates can undergo certain coupling reactions, their application in surface modification has not been reported. acs.orgnih.gov

Utility in Fundamental Chemical Studies

While specific studies on this compound are lacking, the broader class of aryl sulfamates is of interest in fundamental chemical research.

There are no specific studies that utilize this compound as a model compound for investigating sulfamate reactivity. However, the reactivity of aryl sulfamates, in general, is an area of active research. For example, they have been employed as electrophiles in transition metal-catalyzed cross-coupling reactions, particularly in carbon-nitrogen bond formation. nih.govnih.govacs.org The electronic nature of the aryl group can significantly influence the reactivity of the sulfamate ester in these transformations. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of this compound would be expected to impact its reactivity in such reactions.

The following table summarizes some documented reactions involving aryl sulfamates, which could serve as a basis for future reactivity studies of this compound.

Reaction TypeCatalystCoupling PartnerReference
AminationNickel-basedAmines nih.govacs.org
AminationPalladium-basedAmines acs.orgnih.gov
N-ArylationCopper-basedSulfamates/Sulfamides mcmaster.ca

Table 2: Examples of Reactions Involving Aryl Sulfamates

Further research is required to determine the specific chemical utility and applications of this compound across the areas outlined.

Probe Molecule for Investigating Solvation Effects

There is currently a lack of specific research in publicly available scientific literature on the use of this compound as a probe molecule for the explicit purpose of investigating solvation effects. While the principles of solvation are fundamental to understanding chemical reactivity and behavior in different media, dedicated studies employing this particular compound to systematically explore solvent-solute interactions, such as preferential solvation, solvent polarity effects, or hydrogen bonding dynamics, have not been reported.

Therefore, detailed research findings or data tables concerning the application of this compound in this specific area of physical organic chemistry cannot be provided at this time.

Substrate for Exploring New Reaction Mechanisms

This compound, as a member of the aryl sulfamate class, holds potential as a versatile substrate for the exploration of various reaction mechanisms. The reactivity of the aryl sulfamate moiety has been the subject of mechanistic studies in several contexts, including hydrolysis and transition metal-catalyzed cross-coupling reactions. These studies provide a foundation for how the 3,4-dichlorophenyl derivative could be employed to further probe and understand new chemical transformations.

Aryl sulfamates, in general, are recognized for their stability and their ability to act as effective leaving groups in a variety of reactions. This characteristic makes them valuable substrates for mechanistic investigations.

Hydrolysis Mechanisms:

Theoretical and experimental studies on the hydrolysis of aryl sulfamates have revealed divergent mechanistic pathways depending on the reaction conditions. acs.orgacs.orgnih.gov For instance, the uncatalyzed alkaline hydrolysis of aryl sulfamate monoanions has been shown to proceed through a dissociative S(N)1-type mechanism. acs.orgnih.gov This pathway involves the formation of a sulfonylamine (SO₂NH) intermediate, a stark contrast to the associative S(N)2 mechanism observed for the hydrolysis of aryl sulfate (B86663) monoanions. acs.orgnih.gov The greater stability of the SO₂NH intermediate compared to SO₃ is a key factor dictating this mechanistic difference. acs.org

Conversely, under moderately acidic conditions (pH 2-5), the hydrolysis of phenylsulfamate esters has been found to follow an associative S(N)2(S) mechanism, where a water molecule acts as the nucleophile attacking the sulfur atom.

The presence of the electron-withdrawing chloro substituents on the phenyl ring of this compound would likely influence the rates and potentially the pathways of these hydrolysis reactions, making it an interesting substrate for further mechanistic elucidation.

Transition Metal-Catalyzed Cross-Coupling Reactions:

Aryl sulfamates have emerged as competent electrophiles in transition metal-catalyzed cross-coupling reactions, offering an alternative to more traditional aryl halides and triflates. nih.govacs.org Mechanistic studies in this area provide a framework for how this compound could be utilized to explore novel carbon-carbon and carbon-heteroatom bond-forming reactions.

In the context of nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, computational studies have shown that the oxidative addition of aryl sulfamates to the nickel(0) center proceeds through a five-centered transition state, leading to the selective cleavage of the Ar–O bond. nih.gov This step is a critical part of the catalytic cycle.

More recently, palladium-catalyzed amination of aryl sulfamates has been developed. acs.org Density Functional Theory (DFT) calculations for this transformation have indicated that the oxidative addition of the aryl sulfamate to the palladium(0) catalyst is the rate-determining step of the reaction. acs.org In polar protic solvents, the reaction is proposed to proceed via a cationic pathway. acs.org

The electronic properties of the 3,4-dichlorophenyl group could modulate the energetics of the oxidative addition step and subsequent steps in the catalytic cycle, providing a valuable tool for dissecting the intricacies of these reaction mechanisms.

Role as a Directing Group:

The sulfamate moiety can also function as a directing group in C-H functionalization reactions. acs.org This application opens up possibilities for exploring regioselective transformations on the aromatic ring, where the sulfamate group guides a catalyst to a specific position for bond formation. The specific electronic and steric environment of this compound could be leveraged to investigate new C-H activation and functionalization strategies.

The following table summarizes the types of reaction mechanisms that could be explored using this compound as a substrate, based on studies of related aryl sulfamates.

Reaction TypeMechanistic Pathway(s)Key Intermediates/Transition States
Hydrolysis (Alkaline) S(N)1-type (dissociative)Sulfonylamine (SO₂NH) intermediate
Hydrolysis (Acidic) S(N)2(S) (associative)Pentacoordinate sulfur transition state
Suzuki-Miyaura Cross-Coupling (Ni-catalyzed) Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.Five-centered transition state for oxidative addition
Amination (Pd-catalyzed) Catalytic cycle involving oxidative addition, amine coordination/deprotonation, and reductive elimination.Cationic pathway in polar protic solvents; oxidative addition is rate-determining.
C-H Functionalization Directed metalation/functionalizationOrganometallic intermediates

This interactive data table allows for the filtering and sorting of the potential mechanistic studies for which this compound could be a valuable substrate.

Derivatives, Analogues, and Structure Property Relationship Studies

Systematic Synthesis of Sulfamic acid (3,4-dichlorophenyl)ester Analogues

Modification of the Phenyl Ring Substituents

Alterations to the substituents on the phenyl ring can significantly impact the electronic environment and, consequently, the reactivity and biological activity of the molecule.

The introduction of electron-donating groups (EDGs) to the phenyl ring increases the electron density of the aromatic system. Common EDGs include alkyl (e.g., -CH3), alkoxy (e.g., -OCH3), and amino (-NH2) groups. The synthesis of these analogues typically starts with the corresponding substituted 3,4-dichlorophenol (B42033), which is then sulfamoylated.

Research into the structure-activity relationships of phenyl sulfamates has indicated that the electronic properties of the phenyl ring substituents play a crucial role in their biological activity. For instance, in studies of related phenyl sulfamate-based compounds, a correlation has been observed between the acid dissociation constant (pKa) of the parent phenol (B47542) and the inhibitory activity against certain enzymes. nih.gov Electron-donating groups generally decrease the acidity (increase the pKa) of the phenol, which can influence the stability of the phenoxide ion and, in turn, the compound's interaction with biological targets. nih.gov

Table 1: Examples of this compound Analogues with Electron-Donating Groups

Substituent (R)Position on Phenyl RingParent Phenol pKa (Predicted)
-CH35~9.5
-OCH35~9.8
-NH25~10.2

Conversely, the introduction of electron-withdrawing groups (EWGs) decreases the electron density of the phenyl ring. Typical EWGs include nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) groups. The synthesis of these analogues follows a similar pathway, starting from the appropriately substituted 3,4-dichlorophenol.

The presence of EWGs increases the acidity (decreases the pKa) of the parent phenol, which can enhance the leaving group ability of the phenoxide in certain reactions and influence binding to biological targets. nih.gov Studies on other classes of compounds have shown that the position and nature of EWGs can significantly modulate biological activity.

Table 2: Examples of this compound Analogues with Electron-Withdrawing Groups

Substituent (R)Position on Phenyl RingParent Phenol pKa (Predicted)
-NO25~7.2
-CN5~7.5
-CF35~8.0

Systematic variation of the halogenation pattern on the phenyl ring provides another avenue for exploring structure-property relationships. This can include changing the position of the chlorine atoms or introducing other halogens such as fluorine or bromine. The synthesis of these analogues requires the corresponding halogenated phenols as starting materials. For example, the synthesis of a 2,4-dichlorophenyl analogue would begin with 2,4-dichlorophenol.

The nature and position of halogen substituents can influence both the electronic properties and the lipophilicity of the molecule, which are key determinants of its pharmacokinetic and pharmacodynamic profile.

Table 3: Examples of Sulfamic acid phenyl ester Analogues with Varied Halogenation Patterns

Phenyl Ring SubstitutionLipophilicity (Predicted logP)
2,4-dichlorophenyl3.2
3,5-dichlorophenyl3.5
2,4,6-trichlorophenyl4.0

Alterations to the Sulfamate (B1201201) Ester Linkage

Modifications to the sulfamate ester linkage itself can introduce new functionalities and stereochemical features into the molecule.

The synthesis of chiral sulfamate esters can be achieved by reacting a chiral alcohol with sulfamoyl chloride or by using chiral catalysts in the sulfamoylation reaction. This introduces a stereocenter into the molecule, which can lead to enantioselective interactions with chiral biological targets such as enzymes and receptors.

The development of methods for the asymmetric synthesis of chiral sulfinates, which are related to sulfamates, highlights the growing interest in stereochemically defined sulfur-containing compounds. nih.gov While specific examples of chiral analogues of this compound are not extensively documented in the literature, the general methodologies for creating chiral sulfamate esters are well-established and could be applied to this scaffold. nih.gov

The introduction of chirality can have a profound impact on the biological activity of a molecule, with one enantiomer often exhibiting significantly higher potency than the other. This is a critical consideration in modern drug design and development.

Introduction of Alkyl or Other Ester Moieties

The modification of the ester group in this compound is a key strategy for developing new derivatives with tailored properties. The synthesis of sulfamate esters can be achieved through several routes, often starting from sulfamic acid salts which are then activated for reaction with various nucleophiles, including aliphatic alcohols and phenols. nih.gov

One common approach involves the activation of sulfamic acid salts with reagents like triphenylphosphine (B44618) ditriflate, which facilitates nucleophilic trapping by alcohols to form the desired sulfamate ester. nih.gov This method is particularly effective for producing a range of N-substituted sulfamate esters in moderate to excellent yields. nih.gov Traditional methods that rely on sulfamoyl chloride intermediates can be less effective, especially when the reacting alcohol is sterically hindered or rendered less nucleophilic by electron-withdrawing groups. nih.gov

Given that 3,4-dichlorophenol is an electron-deficient phenol, its derivatives, such as this compound, can serve as effective sulfamoylating agents themselves. Electron-deficient aryl sulfamates are utilized as activated group transfer reagents for the sulfamoylation of other alcohols, a reaction that can be catalyzed by N-methylimidazole under mild conditions. organic-chemistry.org This suggests that this compound could react with various primary or secondary alcohols to yield new alkyl sulfamate esters, transferring the sulfamoyl (H₂NSO₂-) moiety.

Furthermore, the aryl sulfamate linkage can be functionalized through cross-coupling reactions. Iron-catalyzed alkylation of aryl sulfamates with Grignard reagents provides a method for constructing new sp²–sp³ carbon–carbon bonds, effectively replacing the sulfamate group with an alkyl chain. nih.gov While this reaction cleaves the ester, it represents an important pathway for creating alkylated derivatives of the parent dichlorophenyl structure. Similarly, nickel- and palladium-catalyzed amination reactions allow for the conversion of the aryl sulfamate C–O bond to a C–N bond, expanding the range of accessible derivatives. acs.orgnih.gov

A summary of synthetic approaches for modifying or creating sulfamate esters is presented below.

MethodReactantsKey FeaturesReference
Activation of Sulfamic Acid SaltsSulfamic acid salt, Alcohol/Phenol, Activating Agent (e.g., Tf₂O/Ph₃PO)Broad scope for various alcohols; effective for N-substituted derivatives. nih.gov
Sulfamoyl Group TransferElectron-deficient Aryl Sulfamate, Alcohol, Catalyst (e.g., N-Methylimidazole)Mild conditions; utilizes the reactivity of the leaving group. organic-chemistry.org
Iron-Catalyzed AlkylationAryl Sulfamate, Alkyl Grignard Reagent, Iron CatalystForms C(sp²)–C(sp³) bonds, replacing the sulfamate group. nih.gov
Palladium-Catalyzed AminationAryl Sulfamate, Amine, Palladium CatalystForms C–N bonds; broad scope for N-nucleophiles. acs.org

Comparative Studies of Reaction Kinetics and Mechanisms

Influence of Substituent Effects on Hydrolysis Rates

The rate of hydrolysis of aryl sulfamate esters is highly dependent on the electronic properties of the substituents on the phenyl ring. For this compound, the two chlorine atoms act as electron-withdrawing groups, which significantly influences the stability of the 3,4-dichlorophenoxide leaving group.

Studies on the hydrolysis of analogous aryl esters, such as aryl benzenesulfonates and aryl N-pyridylcarbamates, have consistently shown that electron-withdrawing substituents on the aryl ring accelerate the rate of hydrolysis. acs.orgresearchgate.net This is because these substituents stabilize the negative charge that develops on the oxygen atom of the leaving phenoxide in the transition state.

The mechanism of hydrolysis for aryl sulfamate monoanions has been shown to differ from that of aryl sulfate (B86663) monoanions. While aryl sulfates typically undergo hydrolysis via a concerted Sₙ2 mechanism, aryl sulfamates proceed through a stepwise Sₙ1 (or E1cB-like) pathway. researchgate.netnih.govuq.edu.au This mechanism involves the unimolecular expulsion of the aryloxide leaving group to form a reactive sulfonylamine (SO₂NH) intermediate, which is subsequently trapped by water. researchgate.netnih.gov The driving force for this mechanistic divergence is the greater stability of the SO₂NH intermediate compared to SO₃ (the corresponding intermediate for sulfates). nih.govuq.edu.au

Despite the mechanistic differences, the effect of the leaving group remains critical. Brønsted analysis, which correlates the logarithm of the reaction rate constant (log k) with the pKa of the leaving group, provides a quantitative measure of this effect. For the uncatalyzed hydrolysis of aryl sulfates, a Brønsted coefficient (βLG) of -1.81 has been reported, indicating a high sensitivity to the nature of the leaving group. nih.govuq.edu.au A similar high sensitivity is expected for the Sₙ1-type hydrolysis of aryl sulfamates, as the rate-determining step involves the cleavage of the S–O bond and departure of the phenoxide.

Therefore, the presence of two chlorine atoms in this compound makes the 3,4-dichlorophenoxide a better leaving group compared to an unsubstituted phenoxide, leading to a faster rate of hydrolysis.

Correlation of Electronic Parameters with Reactivity (e.g., Hammett Plots)

The Hammett equation provides a powerful tool for quantifying the influence of meta- and para-substituents on the reactivity of aromatic compounds. The equation is expressed as:

log(kₓ/k₀) = ρσ

where kₓ is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). msudenver.edu

For the hydrolysis of aryl esters, including sulfamates, a positive ρ value is expected. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values). msudenver.edu This occurs because the transition state of the rate-determining step involves an accumulation of negative charge on the leaving group. Electron-withdrawing groups stabilize this nascent negative charge, thereby lowering the activation energy and increasing the reaction rate.

Based on these analogous systems, a Hammett plot for the hydrolysis of a series of substituted phenyl sulfamates would be expected to be linear with a significant positive ρ value. The 3,4-dichloro substitution pattern would correspond to a point on this plot reflecting a substantially enhanced rate compared to the unsubstituted phenyl sulfamate.

Illustrative Hammett Data for Aryl Ester Hydrolysis
Substituent (X)σ Value (para)Relative Hydrolysis Rate (kₓ/k₀) (Hypothetical)log(kₓ/k₀) (Hypothetical)
-OCH₃-0.270.3-0.52
-CH₃-0.170.6-0.22
-H0.001.00.00
-Cl+0.233.50.54
-CN+0.6630.01.48
-NO₂+0.7855.01.74

Computational Prediction of Structure-Reactivity Correlations

Theoretical Exploration of Substituent Effects on Electronic Structure

Computational chemistry provides profound insights into reaction mechanisms and the electronic factors governing reactivity. fortunejournals.com Theoretical studies, particularly using density functional theory (DFT) and ab initio methods, have been instrumental in understanding the hydrolysis of sulfamates and the influence of substituents on their electronic structure.

A key finding from computational studies is the elucidation of the Sₙ1-type mechanism for the hydrolysis of aryl sulfamate monoanions. nih.govuq.edu.au Theoretical calculations have demonstrated that the sulfonylamine (SO₂NH) intermediate is significantly more stable than the sulfur trioxide (SO₃) intermediate that would arise from the analogous hydrolysis of a sulfate ester. researchgate.netnih.gov This difference in intermediate stability is the primary reason sulfamates favor a stepwise dissociative pathway while sulfates favor a concerted Sₙ2 pathway.

Computational models can be used to explore the effect of substituents, such as the 3,4-dichloro groups, on the electronic structure of the molecule. These calculations can determine:

Partial Atomic Charges: The charge distribution across the molecule, showing how the electron-withdrawing chlorine atoms polarize the S–O bond and increase the electrophilicity of the sulfur atom.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Transition State Geometries and Energies: Modeling the transition state for S–O bond cleavage allows for the calculation of activation barriers. These calculations would confirm that electron-withdrawing substituents lower the activation energy by stabilizing the charge on the departing phenoxide group.

Computational Screening for Novel Reactive Analogues

The identification of novel reactive analogues of a lead compound, such as this compound, is a critical step in the development of new chemical entities with desired reactivity profiles. Computational screening has emerged as a powerful tool to accelerate this process, enabling the rapid in silico evaluation of large virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. This approach significantly reduces the time and cost associated with traditional trial-and-error methods.

The computational screening workflow for identifying reactive analogues of this compound typically involves several key stages, including virtual library design, descriptor calculation, model development, and virtual screening. These stages are often iterative, with insights from one stage informing and refining the others.

Virtual Library Design

The first step in computational screening is the creation of a virtual library of analogues based on the core structure of this compound. This is achieved by systematically modifying different parts of the molecule, such as the dichlorophenyl ring and the sulfamic acid ester moiety. Modifications can include the introduction of different substituents, alteration of substitution patterns, and exploration of alternative ring systems. The goal is to generate a diverse set of virtual compounds that cover a wide range of chemical space and potential reactivity.

Descriptor Calculation and Selection

Once the virtual library is designed, a set of molecular descriptors is calculated for each analogue. These descriptors are numerical representations of the chemical and physical properties of the molecules and are crucial for building predictive models. Descriptors can be broadly categorized into several classes:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.

Quantum Mechanical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), atomic charges, and electrostatic potential. These are particularly important for predicting chemical reactivity.

The selection of relevant descriptors is a critical step, as it directly impacts the performance of the predictive models. Various statistical methods, such as correlation analysis and principal component analysis, are often employed to select a subset of non-redundant and informative descriptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational screening. It involves the development of mathematical models that relate the calculated molecular descriptors to a specific biological activity or chemical reactivity. For the screening of reactive analogues of this compound, the "activity" would be a measure of their desired reactivity.

Several machine learning and statistical techniques can be used to build QSAR models. frontiersin.org The choice of method depends on the size and complexity of the dataset.

Modeling Technique Description Application in Reactivity Prediction
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable.Can be used to build simple, interpretable models for predicting reactivity based on a small number of key descriptors.
Partial Least Squares (PLS) A statistical method that is an extension of MLR. It is particularly useful when the number of predictor variables is large.Suitable for handling the high-dimensional descriptor spaces often encountered in QSAR studies of chemical reactivity.
Support Vector Machines (SVM) A supervised machine learning algorithm that can be used for both classification and regression tasks. It is effective in high-dimensional spaces. frontiersin.orgCan capture complex, non-linear relationships between molecular structure and reactivity. frontiersin.org
Random Forest (RF) An ensemble learning method that operates by constructing a multitude of decision trees at training time.Robust and can handle large datasets with numerous descriptors, providing insights into descriptor importance for reactivity.
Artificial Neural Networks (ANN) A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.Capable of modeling highly complex and non-linear structure-reactivity relationships.

The developed QSAR models are rigorously validated using various statistical metrics to ensure their predictive power and robustness.

Virtual Screening and Prioritization

Once a validated QSAR model is in place, it can be used to screen the entire virtual library of analogues. The model predicts the reactivity of each virtual compound, allowing for the rapid identification of promising candidates. This process generates a ranked list of analogues based on their predicted reactivity, with the top-ranked compounds being prioritized for synthesis and experimental validation.

Advanced Computational Methods for Reactivity Prediction

Beyond traditional QSAR, more advanced computational methods can provide deeper insights into the reactivity of this compound and its analogues.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of molecules with high accuracy. optibrium.com This allows for the calculation of various reactivity indices, such as Fukui functions and local softness, which can pinpoint the most reactive sites within a molecule. DFT can also be used to model reaction mechanisms and calculate activation energies, providing a quantitative measure of reactivity. optibrium.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules and their interactions with their environment, such as a biological target or solvent. nih.gov This can be particularly useful for understanding how conformational changes might influence the reactivity of the sulfamic acid ester moiety.

Emerging Research Avenues and Future Perspectives for Sulfamic Acid 3,4 Dichlorophenyl Ester

Exploration of Unconventional Synthetic Pathways

The development of innovative synthetic routes is critical for enhancing efficiency, safety, and sustainability. For Sulfamic acid (3,4-dichlorophenyl)ester, emerging fields such as electrochemical synthesis, flow chemistry, and novel catalysis present significant opportunities.

Electrochemical synthesis, which utilizes electric current to drive chemical reactions, offers a green alternative to traditional synthesis by minimizing reagent use and waste. While the direct electrochemical synthesis of this compound has not been extensively documented, the principles of electrosynthesis could be applied to the formation of the key S-O bond. A potential pathway could involve the anodic oxidation of a sulfamate (B1201201) salt in the presence of 3,4-dichlorophenol (B42033), or the cathodic reduction of a suitable sulfur-based precursor coupled with the phenol (B47542). This approach could offer advantages such as mild reaction conditions and unique selectivity, avoiding the need for harsh activating agents.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, is revolutionizing pharmaceutical and fine chemical production. This technology offers superior control over reaction parameters, enhanced safety for hazardous reactions, and potential for automated, high-throughput synthesis.

The synthesis of related aryl sulfonyl chlorides and aryl fluorosulfonates has already demonstrated significant improvements in safety, speed, and product quality when transitioned to continuous flow systems. mdpi.comresearchgate.netnih.gov For instance, the production of aryl sulfonyl chlorides, precursors to many biologically active molecules, has been scaled to multi-hundred-gram quantities using continuous stirred-tank reactors (CSTRs) and automated process controls, improving spacetime yield significantly compared to batch processes. mdpi.com

Applying this paradigm to this compound could involve pumping a solution of 3,4-dichloroaniline and a sulfating agent through a heated microreactor, potentially with an immobilized catalyst. This would allow for precise temperature control, rapid mixing, and immediate quenching, minimizing the formation of byproducts. The data below illustrates a hypothetical comparison between batch and flow synthesis for a generic aryl sulfamate, highlighting the potential improvements.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for Aryl Sulfamates


ParameterConventional Batch SynthesisContinuous Flow Synthesis
Reaction TimeSeveral hours (e.g., 6.5 h)Minutes to hours (e.g., 45 min - 2 h)
Temperature ControlModerate (potential for hotspots)Excellent (high surface-to-volume ratio)
SafetyHandling of bulk reagents, potential for thermal runawaySmall reaction volumes, improved heat transfer, containment of hazardous intermediates
Spacetime Yield (g L⁻¹ h⁻¹)LowerSignificantly Higher
ScalabilityDifficult, requires reactor redesignStraightforward, by extending operation time ("scaling out")

Modern synthetic chemistry increasingly relies on catalysis to achieve efficient and environmentally friendly transformations. While traditional methods for creating sulfamate esters may use stoichiometric reagents, novel catalytic systems offer a more sustainable path. nih.gov Recent advancements include the use of N-methylimidazole to catalyze alcohol sulfamoylation with electron-deficient aryl sulfamates as transfer agents. organic-chemistry.org Another innovative approach involves activating sulfamic acid salts with triphenylphosphine (B44618) ditriflate for subsequent nucleophilic trapping by alcohols or phenols. nih.gov

For the synthesis of this compound, these methods could provide milder reaction conditions and broader substrate compatibility compared to classic routes involving reagents like sulfuryl chloride. nih.gov Sulfamic acid itself is also recognized as a highly efficient, non-corrosive, and recyclable solid acid catalyst for various organic reactions, particularly esterification. researchgate.netcore.ac.ukcwejournal.org Research into heterogeneous catalysts could lead to systems where the catalyst is easily recovered and reused, further enhancing the economic and environmental viability of the synthesis. core.ac.uk

Table 2: Comparison of Potential Catalytic Systems for Sulfamate Ester Synthesis

Advanced Spectroscopic Characterization Techniques

A deep understanding of a molecule's solid-state structure and reaction dynamics is crucial for its application. Advanced spectroscopic techniques can provide insights that are inaccessible through conventional methods.

In the solid state, molecules can arrange themselves into different crystal lattices, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties. Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials, making it ideal for identifying and characterizing polymorphs. emory.edu

While solution NMR averages out anisotropic interactions, SSNMR detects them, providing rich structural information. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) can enhance signals from low-abundance nuclei like ¹³C and ¹⁵N. For this compound, SSNMR could be used to:

Identify the number of unique molecules in the crystallographic unit cell.

Distinguish between different crystalline forms (polymorphs).

Probe intermolecular interactions, such as hydrogen bonding involving the sulfamate group.

Studies on other chlorinated compounds have successfully used ³⁵Cl SSNMR to investigate crystallographic disorder, which can be crucial for understanding a compound's stability and dissolution properties. nih.gov A similar approach could provide detailed structural information on the solid forms of this compound.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, allow chemists to observe chemical reactions on the timescale of molecular vibrations and bond formation/breaking (femtoseconds to picoseconds). kudischlab.com This provides a direct window into reaction mechanisms, revealing transient intermediates and transition states that are otherwise invisible.

For this compound, ultrafast spectroscopy could be employed to study:

Formation Dynamics: By initiating the synthesis with a laser pulse (phototrigger), the step-by-step process of S-O bond formation could be monitored in real-time. This would help elucidate the reaction mechanism under specific catalytic conditions.

Photodegradation Pathways: Understanding how the molecule behaves upon exposure to UV light is critical for assessing its stability. Ultrafast spectroscopy can track the initial photochemical events, identifying the primary dissociation channels and the lifetimes of excited states. ultrafast-chemistry.com

By probing the entire reaction pathway, these techniques can reveal competing dynamics such as internal conversion and intersystem crossing, providing a complete picture of the molecule's reactivity. ultrafast-chemistry.comoliverresearchgroup.com

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and discovery. wiley.comchimia.ch These computational tools offer the potential to accelerate research, optimize reactions, and uncover novel chemical transformations for compounds like this compound.

Machine learning models can be trained on large datasets of chemical reactions to predict outcomes such as yield, stereoselectivity, and regioselectivity. chimia.ch For the synthesis of sulfamic acid esters, an ML model could be developed to predict the efficiency of the reaction between a substituted phenol (like 3,4-dichlorophenol) and a sulfamoylating agent. The model would learn from a dataset comprising various phenols, amines, sulfating agents, catalysts, and solvents.

Input features for such a model would include quantum chemical descriptors, molecular fingerprints, and reaction conditions. By analyzing these inputs, the algorithm can predict the likelihood of a successful reaction and its expected yield, saving significant time and resources compared to traditional experimental screening. researchgate.net This approach allows chemists to perform in silico experiments to identify the optimal conditions for synthesizing this compound. mdpi.com

Input Feature CategoryExample Descriptors for Sulfamate SynthesisPredicted Outcome
Reactant Properties (Phenol)Hammett parameters, pKa, Steric hindrance (e.g., Tolman cone angle)Reaction Yield (%)
Reactant Properties (Amine)Basicity (pKb), Nucleophilicity, Steric bulk
Reaction ConditionsSolvent polarity, Temperature, Catalyst type, Reaction time

Computer-Aided Synthesis Planning (CASP) utilizes AI to devise synthetic routes to a target molecule. researchgate.net For this compound, an AI platform would perform a retrosynthetic analysis, breaking the target molecule down into simpler, commercially available precursors. nih.gov

Retrosynthetic StepTarget / IntermediatePrecursors Identified by AIReaction Type
1This compound3,4-Dichlorophenol + Sulfamoyl chlorideEsterification
2Sulfamoyl chlorideSulfamic acid + Thionyl chlorideChlorination
3Sulfamic acidUrea (B33335) + Fuming Sulfuric AcidSulfonation wikipedia.org

AI and ML can analyze extensive chemical databases to identify hidden patterns and propose novel reactions or applications for existing functional groups. nih.gov By mining databases of patented and published reactions, AI algorithms could identify new chemical transformations where the sulfamate moiety of a compound like this compound could participate.

This data-driven approach might uncover, for example, novel cross-coupling reactions where the arylsulfamate group acts as a leaving group, or new catalytic cycles where the sulfamate participates as a directing group. Furthermore, by screening virtual libraries of sulfamate-containing compounds against biological targets, AI can accelerate the discovery of new drug candidates. nih.gov The sulfamate functional group is a key component in several bioactive molecules, including steroid sulfatase inhibitors, and data-driven methods can guide the design of new, more potent analogues. nih.gov

Potential for Novel Chemical Transformations and Reactions

Aryl sulfamic acid esters are known to undergo rearrangement reactions, which could represent a pathway to novel chemical structures from this compound. One such transformation is the rearrangement of phenylsulfamic acid to sulfanilic acid. rsc.org Studies have shown that this particular rearrangement can proceed through an intermolecular pathway, involving hydrolysis of the sulfamate followed by electrophilic aromatic sulfonation of the resulting aniline (B41778). rsc.org

For an O-aryl sulfamate like this compound, a potential rearrangement could involve the migration of the sulfonyl group from the phenolic oxygen to the aromatic ring, yielding an aminophenol sulfonic acid derivative. The conditions required for such a rearrangement (e.g., strong acid, high temperature) and the regioselectivity of the sulfonation on the dichlorinated ring would be key areas of exploration. Such transformations could provide synthetic routes to novel sulfonated aromatic compounds that are otherwise difficult to access.

Starting MaterialPotential Rearrangement ProductReaction TypePlausible Mechanism
This compound2-Amino-4,5-dichlorophenol-x-sulfonic acidAryl Sulfamate RearrangementIntermolecular (Hydrolysis-Sulfonation) rsc.org
This compound4-Amino-2,3-dichlorophenol-x-sulfonic acidAryl Sulfamate RearrangementIntramolecular (Smiles-type or Fries-type)

Development of Asymmetric Synthesis Approaches

The stereochemistry of a molecule is crucial in determining its biological activity. While general methods for the synthesis of sulfamate esters are established, the development of asymmetric approaches to access enantiomerically pure forms of chiral sulfamate esters remains an important goal. For this compound, which is achiral, the principles of asymmetric synthesis become relevant when considering its derivatives or its interaction with chiral environments.

Future research could focus on introducing chiral centers into the molecule and developing catalytic enantioselective methods for their synthesis. This could involve the use of chiral catalysts to control the stereochemical outcome of the sulfamoylation reaction. While specific research on the asymmetric synthesis of derivatives of this compound is not yet prevalent, insights can be drawn from broader studies on the asymmetric synthesis of other sulfur-containing compounds.

Potential Asymmetric Synthesis Strategies:

Kinetic Resolution: A racemic mixture of a chiral precursor alcohol could be reacted with a sulfamoylating agent in the presence of a chiral catalyst, leading to the preferential reaction of one enantiomer and allowing for the separation of the unreacted enantiomer.

Desymmetrization: A prochiral diol could be selectively sulfamoylated at one of the two enantiotopic hydroxyl groups using a chiral catalyst.

Below is a table summarizing potential types of chiral catalysts that could be explored for the asymmetric synthesis of chiral derivatives of this compound, based on their successful application in other asymmetric transformations.

Table 1: Potential Chiral Catalysts for Asymmetric Sulfamoylation

Catalyst Type Potential Application in Asymmetric Sulfamoylation Key Features
Chiral Amines Organocatalysis of the reaction between a sulfamoyl chloride and a chiral alcohol. Metal-free, readily available, and often highly enantioselective.
Chiral Phosphines In combination with transition metals to form chiral catalysts for sulfamoylation. Can provide high levels of stereocontrol in a variety of reactions.
Chiral N-heterocyclic carbenes (NHCs) Organocatalysis of the sulfamoylation of chiral secondary alcohols. Can activate substrates through the formation of covalent intermediates.

Investigation of Surface-Confined Reactions

On-surface synthesis has emerged as a powerful tool for the bottom-up fabrication of well-defined low-dimensional materials with atomic precision. To date, there is a lack of research on the surface-confined reactions of this compound. This presents a significant opportunity to explore the behavior of this molecule on various surfaces and to potentially create novel functional materials.

Future research in this area could involve the deposition of this compound onto a solid substrate, such as a metal or semiconductor surface, under ultra-high vacuum conditions. The subsequent on-surface reactions could be induced by thermal activation or light irradiation and monitored using surface-sensitive techniques like scanning tunneling microscopy (STM).

Potential Surface-Confined Reactions:

Dehalogenation and Polymerization: The chlorine atoms on the phenyl ring could be selectively removed upon thermal annealing, leading to the formation of reactive sites that could then polymerize to form one- or two-dimensional polymers.

Coupling Reactions: The sulfamate ester group could potentially be involved in on-surface coupling reactions with other co-deposited molecules, leading to the formation of novel heteromolecular structures.

The table below outlines potential types of surface-confined reactions that could be investigated for this compound.

Table 2: Potential Surface-Confined Reactions of this compound

Reaction Type Substrate Potential Outcome
Ullmann Coupling Cu(111), Au(111) Formation of C-C bonds between molecules after dehalogenation, leading to polymeric chains or networks.
Glaser Coupling Ag(111) If modified with a terminal alkyne, could lead to the formation of organometallic or covalent polymers.
Schiff Base Formation Various surfaces If co-deposited with appropriate amine-containing molecules, could form imine-linked structures.

Future Directions in Computational Chemistry for the Compound

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules at the atomic level. For this compound, several computational avenues could provide valuable insights that complement experimental studies.

Advanced Sampling Techniques for Conformational Space

The three-dimensional conformation of a molecule is intimately linked to its properties and reactivity. While this compound is a relatively small molecule, it possesses several rotatable bonds, leading to a complex conformational landscape. Standard molecular dynamics (MD) simulations can sometimes get trapped in local energy minima, failing to explore the full range of accessible conformations.

Advanced sampling techniques can overcome these limitations and provide a more complete picture of the conformational space. These methods enhance the sampling of the potential energy surface, allowing the system to cross high energy barriers and explore a wider range of conformations.

Examples of Advanced Sampling Techniques:

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations of the system are run in parallel at different temperatures. Periodically, the conformations of adjacent replicas are swapped, allowing the low-temperature replicas to overcome energy barriers by "borrowing" thermal energy from the high-temperature replicas.

Metadynamics: This method accelerates the exploration of the conformational space by adding a history-dependent bias potential to the system's Hamiltonian, which discourages the system from revisiting previously explored regions.

Table 3: Comparison of Advanced Sampling Techniques

Technique Principle Advantages Potential Application for the Compound
Replica Exchange Molecular Dynamics (REMD) Parallel simulations at different temperatures with exchanges. Efficiently overcomes energy barriers. Determination of the global minimum energy conformation and the relative populations of different conformers.
Metadynamics Addition of a history-dependent bias potential. Can be used to calculate free energy landscapes. Mapping the free energy surface associated with the rotation of key dihedral angles.
Umbrella Sampling Application of a biasing potential along a reaction coordinate. Useful for calculating the potential of mean force along a specific coordinate. Investigating the energy profile of conformational changes.

High-Level Ab Initio Calculations for Reaction Barriers

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. High-level ab initio quantum chemical calculations can provide accurate predictions of reaction pathways and the associated energy barriers. nih.gov For this compound, such calculations could be employed to investigate a variety of chemical transformations.

For instance, the hydrolysis of the sulfamate ester bond is a key reaction that could be studied computationally. By calculating the transition state structures and activation energies for different possible hydrolysis mechanisms (e.g., SN1 vs. SN2 at the sulfur atom), it would be possible to predict the most likely reaction pathway under different conditions. nih.gov This information is crucial for understanding the stability of the compound and its potential reactivity in different chemical and biological environments.

Theoretical studies have been conducted on the hydrolysis of aryl sulfamates, providing a foundation for similar investigations into the specific reactivity of the 3,4-dichlorophenyl ester derivative. nih.gov

Table 4: High-Level Ab Initio Methods for Reaction Barrier Calculations

Method Description Typical Accuracy (kcal/mol)
Coupled Cluster (e.g., CCSD(T)) A highly accurate method that includes electron correlation effects. ~1
Møller-Plesset Perturbation Theory (e.g., MP2) A more computationally efficient method than coupled cluster, but generally less accurate. 1-3
Density Functional Theory (DFT) A widely used method that balances accuracy and computational cost. 2-5 (depending on the functional)

Development of More Accurate Force Fields for MD Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment. The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic interactions. While general-purpose force fields are available, they may not accurately represent the specific interactions of less common functional groups like sulfamate esters.

Therefore, a key future direction is the development of a specific and highly accurate force field for this compound. This would involve a systematic parameterization process based on high-level ab initio calculations of the molecule's properties, such as its geometry, vibrational frequencies, and rotational energy profiles. Research has been initiated to develop force field parameters for sulfates and sulfamates, which can serve as a starting point for the development of parameters for this specific compound.

An accurate force field would enable reliable MD simulations of this compound in various environments, such as in solution or in complex with biological macromolecules, providing valuable insights into its dynamic behavior and interactions.

Table 5: Key Parameters for Force Field Development

Parameter Type Description Method of Determination
Bond Stretching Describes the energy required to stretch or compress a chemical bond. Ab initio calculations of the potential energy surface along the bond coordinate.
Angle Bending Describes the energy required to bend the angle between three connected atoms. Ab initio calculations of the potential energy surface as a function of the bond angle.
Torsional (Dihedral) Describes the energy profile for rotation around a chemical bond. Ab initio calculations of the rotational energy profile.
Non-bonded (van der Waals and Electrostatic) Describes the interactions between atoms that are not directly bonded. Fitting to experimental data (e.g., heats of vaporization) and ab initio calculations of intermolecular interaction energies.

Challenges and Opportunities in Sulfamate Ester Research

The field of sulfamate ester research is ripe with both challenges and opportunities. While significant progress has been made in the synthesis and application of these compounds, several areas require further investigation.

Challenges:

Synthetic Accessibility: While general methods for the synthesis of sulfamate esters exist, the development of more efficient, scalable, and environmentally friendly synthetic routes remains a challenge. nih.gov For substituted aryl sulfamates like the 3,4-dichlorophenyl ester, controlling regioselectivity in some synthetic approaches can be difficult.

Stability and Reactivity: A deeper understanding of the stability of sulfamate esters under various conditions is needed. The factors that govern their hydrolysis and other degradation pathways are not fully elucidated.

Understanding Reaction Mechanisms: The mechanisms of many reactions involving sulfamate esters, particularly those catalyzed by transition metals, are still under investigation. A more detailed mechanistic understanding would facilitate the development of more efficient and selective reactions. eurjchem.com

Opportunities:

Novel Synthetic Methodologies: There is a significant opportunity to develop novel catalytic methods for the synthesis of sulfamate esters, including asymmetric approaches for chiral derivatives. mcmaster.ca The exploration of new reagents and reaction conditions could lead to more efficient and versatile synthetic routes.

Medicinal Chemistry Applications: Sulfamate esters are present in a number of biologically active compounds. nih.gov There is a vast opportunity to explore the potential of this compound and its derivatives as therapeutic agents. This includes screening for activity against a wide range of biological targets.

Materials Science: The unique properties of the sulfamate ester functional group could be exploited in the design of new materials. For example, polymers containing sulfamate ester moieties could exhibit interesting properties, and the on-surface synthesis of sulfamate ester-based structures could lead to novel nanomaterials.

Computational Chemistry: The application of advanced computational methods can provide valuable insights into the properties, reactivity, and biological activity of sulfamate esters, guiding experimental research and accelerating the discovery process.

Table 6: Challenges and Opportunities in Sulfamate Ester Research

Area Challenges Opportunities
Synthesis Scalability, regioselectivity, and development of green synthetic methods. Development of novel catalytic systems, asymmetric synthesis, and flow chemistry approaches.
Reactivity Understanding and controlling stability and degradation pathways. Exploration of novel reactions and applications as synthetic intermediates.
Applications Limited exploration of biological and material science applications. Discovery of new therapeutic agents and development of novel functional materials.
Mechanistic Understanding Elucidation of complex reaction mechanisms. Use of advanced computational and experimental techniques to gain deeper mechanistic insights.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Sulfamic acid (3,4-dichlorophenyl)ester in laboratory settings?

  • Methodological Answer :

  • Use local exhaust ventilation or enclosed systems to minimize inhalation exposure. Respirators (e.g., NIOSH-approved N95) are mandatory if ventilation is insufficient .
  • Avoid contact with water, as the compound reacts to release carbon dioxide . Store in moisture-free environments at 2–8°C .
  • Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be removed immediately and laundered separately to prevent secondary exposure .
  • Emergency measures: Use wet methods or vacuums (never dry sweeping) for spills. Eyewash stations and emergency showers must be accessible .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Acyl chloride intermediates: React 4-(3,4-dichlorophenyl)-4-phenylbutyric acid with oxalyl chloride ((COCl)₂) in dichloromethane to form the acyl chloride derivative .
  • Condensation with carbamates: React the acyl chloride with methyl carbamate in hot toluene to yield the target ester. Monitor reaction progress via TLC or HPLC .
  • Purification: Use column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures. Confirm purity via melting point analysis (41–43°C) and NMR .

Advanced Research Questions

Q. How does the reactivity of this compound with nucleophiles influence its stability in different solvent systems?

  • Methodological Answer :

  • Incompatibilities : The ester reacts violently with strong acids (e.g., HCl, H₂SO₄), bases (e.g., NaOH), and amines, leading to decomposition or hazardous byproducts . Avoid polar protic solvents (e.g., water, alcohols).
  • Solvent selection : Use anhydrous aprotic solvents (e.g., toluene, acetonitrile) for reactions. Stability tests under nitrogen atmosphere show reduced hydrolysis rates .
  • Kinetic studies : Conduct time-resolved FT-IR or NMR to monitor degradation kinetics in varying pH conditions.

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against certified reference standards (e.g., 100 µg/mL in toluene) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 233.09) and detect impurities .
  • Thermal analysis : DSC to verify melting point (41–43°C) and identify polymorphic forms .

Q. How can researchers resolve discrepancies in reported toxicity profiles of this compound derivatives?

  • Methodological Answer :

  • Contradiction analysis : Existing data gaps include carcinogenicity and reproductive toxicity (no animal testing reported) . Address these via in vitro assays (e.g., Ames test for mutagenicity, MTT assays for cytotoxicity).
  • Comparative studies : Use structurally analogous compounds (e.g., 3,4-dichlorophenyl isocyanate ) to extrapolate toxicity mechanisms.
  • Biomonitoring : For lab exposure, recommend liver/kidney function tests (ALT, creatinine) and chest X-rays post-acute exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.